molecular formula C9H10N2S B1352453 n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine CAS No. 868755-42-4

n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine

Cat. No.: B1352453
CAS No.: 868755-42-4
M. Wt: 178.26 g/mol
InChI Key: KHFQWFNNJCRAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C9H10N2S and its molecular weight is 178.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-1-thieno[2,3-b]pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-10-6-8-5-7-3-2-4-11-9(7)12-8/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFQWFNNJCRAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(S1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428712
Record name N-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868755-42-4
Record name N-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine. The thieno[2,3-b]pyridine scaffold is a significant pharmacophore, and this guide details a robust synthetic pathway, commencing with the formylation of the thieno[2,3-b]pyridine core to yield the key intermediate, thieno[2,3-b]pyridine-2-carbaldehyde. Subsequently, a reductive amination protocol is outlined for the synthesis of the target secondary amine. This document further delves into the analytical characterization of the final compound, offering predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), providing a valuable resource for researchers engaged in the synthesis of novel thieno[2,3-b]pyridine derivatives for applications in medicinal chemistry and drug discovery.

Introduction: The Significance of the Thieno[2,3-b]pyridine Scaffold

The thieno[2,3-b]pyridine ring system is a prominent heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry. Its structural resemblance to purines has led to the development of numerous derivatives with a wide spectrum of biological activities.[1][2] Thieno[2,3-b]pyridine derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents, as well as for their activity as kinase inhibitors and modulators of various cellular signaling pathways.[3][4] The synthesis of novel derivatives of this scaffold remains an active area of research, aimed at exploring new therapeutic applications and understanding structure-activity relationships. This guide focuses on a specific derivative, this compound, presenting a detailed methodology for its preparation and characterization to aid researchers in this field.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the introduction of a formyl group at the 2-position of the thieno[2,3-b]pyridine core to produce the key intermediate, thieno[2,3-b]pyridine-2-carbaldehyde. The second step is the reductive amination of this aldehyde with methylamine to yield the target secondary amine.

Caption: Synthetic workflow for the target compound.

Step 1: Synthesis of Thieno[2,3-b]pyridine-2-carbaldehyde

The formylation of the thieno[2,3-b]pyridine core is a critical step in this synthetic sequence. While various formylation methods exist, a reliable approach involves the use of n-butyllithium to generate a lithiated intermediate, which is then quenched with N,N-dimethylformamide (DMF).[3] This method offers good regioselectivity for the 2-position of the thiophene ring.

Experimental Protocol:

  • Under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added to a solution of thieno[2,3-b]pyridine in anhydrous tetrahydrofuran (THF) at a low temperature (typically -78 °C). The reaction mixture is stirred for a defined period to ensure complete lithiation.

  • N,N-dimethylformamide (DMF) is then added dropwise to the reaction mixture, and the solution is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure thieno[2,3-b]pyridine-2-carbaldehyde.

Step 2: Reductive Amination to Yield this compound

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[2] In this step, the thieno[2,3-b]pyridine-2-carbaldehyde intermediate is reacted with methylamine in the presence of a reducing agent to form the desired secondary amine. Sodium borohydride is a commonly used and effective reducing agent for this transformation.[2]

Experimental Protocol:

  • Thieno[2,3-b]pyridine-2-carbaldehyde is dissolved in a suitable solvent, such as methanol or ethanol.

  • A solution of methylamine (e.g., as a solution in ethanol or as a gas bubbled through the solvent) is added to the aldehyde solution. The mixture is stirred at room temperature to allow for the formation of the intermediate imine.

  • The reaction mixture is cooled in an ice bath, and sodium borohydride is added portion-wise.

  • The reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction is quenched by the careful addition of water.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or crystallization to yield pure this compound.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted ¹H and ¹³C NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5dd1HPyridine H
~8.0dd1HPyridine H
~7.5s1HThiophene H
~7.2dd1HPyridine H
~4.0s2H-CH₂-
~2.5s3HN-CH₃
~1.8br s1HN-H

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~160Pyridine C
~150Pyridine C
~145Thiophene C
~130Pyridine CH
~125Thiophene C
~120Thiophene CH
~118Pyridine CH
~50-CH₂-
~35N-CH₃
Expected Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₁₀N₂S), the expected molecular ion peak and key fragmentation patterns are as follows:

  • Molecular Ion (M⁺): The expected m/z for the molecular ion would be approximately 194.06. High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation.

  • Key Fragmentation: A prominent fragmentation pathway would likely involve the benzylic cleavage, resulting in the loss of the methylamino group to form a stable thieno[2,3-b]pyridin-2-ylmethyl cation. Another possible fragmentation could be the loss of a methyl radical from the molecular ion.

Conclusion

This technical guide has detailed a practical and efficient synthetic route for the preparation of this compound, a compound of interest within the broader class of biologically active thieno[2,3-b]pyridines. The described two-step synthesis, involving formylation followed by reductive amination, is based on well-established and reliable chemical transformations. While experimental spectroscopic data for the final product is not widely available, this guide provides a robust framework of predicted analytical data to aid researchers in the confirmation of their synthetic outcomes. The methodologies and information presented herein are intended to serve as a valuable resource for scientists and professionals in the fields of organic synthesis and drug discovery, facilitating the exploration of novel thieno[2,3-b]pyridine derivatives and their potential therapeutic applications.

References

  • Bakhite, E. A., Abd El-Aal, A. S., & El-Sayed, W. A. (2014). Thieno[2,3-b]pyridines: Synthesis, Reactions and Biological Activity. Journal of the Chinese Chemical Society, 61(6), 615-636.
  • PubChem. (n.d.). Thieno(2,3-b)pyridine. Retrieved from [Link]

  • Perumalla, S. R., & G, S. K. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(2), 50.
  • PubChem. (n.d.). N-Methyl-1-(thiophen-2-yl)methanamine. Retrieved from [Link]

  • Abdelwahab, I. A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27402.

Sources

spectroscopic data (NMR, IR, MS) for n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The thieno[2,3-b]pyridine scaffold is a key pharmacophore found in a range of biologically active molecules, including anticancer and anti-inflammatory agents.[1][2] Accurate structural elucidation and purity assessment are critical for advancing research and development involving this compound class. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides detailed experimental protocols for data acquisition, and explains the rationale behind the interpretation, ensuring a self-validating system for compound characterization.

Molecular Structure and Predicted Spectroscopic Profile

A thorough understanding of the molecule's structure is fundamental to predicting and interpreting its spectroscopic data. The following diagram illustrates the structure of this compound and the anticipated NMR chemical shifts.

cluster_workflow Characterization Workflow synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) synthesis->nmr Pure Sample ms Mass Spectrometry (HRMS-ESI) synthesis->ms Pure Sample ir IR Spectroscopy (ATR) synthesis->ir Pure Sample analysis Data Integration & Structural Confirmation nmr->analysis ms->analysis ir->analysis

Caption: Workflow for synthesis and spectroscopic characterization.

Protocol: Sample Preparation for Spectroscopic Analysis
  • Ensure Purity: The compound must be purified, typically by column chromatography or recrystallization, to >95% purity as determined by a preliminary NMR scan or LC-MS.

  • NMR Sample: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • IR Sample: If using an Attenuated Total Reflectance (ATR) IR spectrometer, place a small amount of the solid sample directly onto the ATR crystal.

  • MS Sample: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile for direct infusion or LC-MS analysis.

Protocol: NMR Data Acquisition
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0-200 ppm.

    • A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR (for full verification):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling relationships.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

Protocol: IR Data Acquisition
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Procedure:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol: Mass Spectrometry Data Acquisition
  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, with an electrospray ionization (ESI) source.

  • Procedure:

    • Calibrate the mass spectrometer using a known standard.

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

    • The instrument software will report the measured m/z values with high mass accuracy, allowing for the determination of the elemental formula.

Trustworthiness through Data Integration: A Self-Validating System

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they create a self-validating system that confirms the structure with a high degree of confidence.

  • MS confirms the molecular formula: HRMS provides the elemental composition (C₉H₁₀N₂S).

  • IR confirms functional groups: The presence of N-H, aromatic C-H, and aliphatic C-H stretches is consistent with the proposed structure.

  • NMR confirms the connectivity:

    • The number of signals in the ¹H and ¹³C NMR spectra matches the number of unique protons and carbons in the molecule.

    • The chemical shifts and splitting patterns in the ¹H NMR are consistent with the electronic environment and neighboring protons.

    • 2D NMR experiments (COSY and HSQC) definitively link protons to each other and to their attached carbons, confirming the entire bonding framework.

By cross-referencing these datasets, any ambiguity from a single technique is resolved, leading to an unequivocal structural assignment of this compound.

References

  • Bakhite, E. A., et al. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(iv), 121-136. [Link] [3]2. Abdel-Moneim, A. M., et al. (2021). Synthesis, Characterization and Photophysical Properties of Some New Thieno[2,3-b]pyridines bearing phenylethenyl moiety. Journal of Heterocyclic Chemistry, 59(6). [Link] [4]3. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. (n.d.). ResearchGate. [Link] [1]4. Knez, D., et al. (2021). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. National Institutes of Health. [Link] [2]5. Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 836. [Link]

Sources

An In-Depth Technical Guide to Investigating the Mechanism of Action of Thieno[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Thieno[2,3-b]pyridine Scaffold

The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, planar structure serves as an excellent foundation for developing small molecules with diverse pharmacological activities.[1] Derivatives of this class have demonstrated a wide spectrum of therapeutic potential, including potent anticancer, antiviral, and anti-inflammatory properties.[1] Notably, their efficacy against aggressive cancers, such as triple-negative breast cancer and prostate cancer, has positioned them as promising candidates for further development.[2][3][4]

The biological activity of thieno[2,3-b]pyridines is often attributed to their ability to interact with multiple cellular targets, a concept known as polypharmacology.[4][5] Documented targets include protein kinases like Recepteur d'Origine Nantais (RON), enzymes involved in signaling and DNA repair such as Phosphoinositide-Specific Phospholipase C (PI-PLC) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1), and structural proteins like tubulin.[3][5][6][7][8] This multi-targeting capability, while therapeutically advantageous, necessitates a rigorous and systematic approach to fully elucidate the precise mechanism of action (MoA) for any given derivative. Understanding the "how"—how the compound engages its primary target(s) and the "what"—what downstream cellular events are triggered, is paramount for optimizing lead compounds and predicting clinical outcomes.

This guide provides a comprehensive framework for researchers to systematically investigate the MoA of novel thieno[2,3-b]pyridine derivatives, integrating biophysical, biochemical, and cell-based methodologies to build a cohesive and validated mechanistic narrative.

Part 1: Target Identification and Validation – Pinpointing the Direct Interaction

The foundational step in any MoA study is to identify and validate the direct molecular target(s) of the compound. While a compound may elicit a strong cellular phenotype, it is crucial to confirm that this effect is a direct consequence of binding to a specific protein.[9] For thieno[2,3-b]pyridines, which have a history of being discovered through both virtual screening and phenotypic assays, this validation is a critical, self-validating step.[2][5][10]

An integrated workflow combining computational, biophysical, and biochemical assays provides the most robust path to target identification and validation.

G cluster_0 Phase 1: Target Identification & Validation cluster_1 Biophysical Validation (Direct Binding) PhenoScreen Phenotypic Screen (e.g., Anti-proliferation) PutativeTarget Identify Putative Target(s) (e.g., Kinase, PLC, TDP1) PhenoScreen->PutativeTarget InSilico In Silico Screening (Virtual Screen, Docking) InSilico->PutativeTarget SPR SPR / BLI (Kinetics, Affinity) PutativeTarget->SPR Confirm Direct Binding ITC ITC (Thermodynamics, Affinity) PutativeTarget->ITC Orthogonal Confirmation DSF DSF / TSA (Target Engagement) PutativeTarget->DSF Confirm Engagement BiochemAssay Biochemical Assay (e.g., Kinase Activity IC50) SPR->BiochemAssay Quantify Functional Inhibition ITC->BiochemAssay Quantify Functional Inhibition DSF->BiochemAssay Quantify Functional Inhibition ValidatedTarget Validated Target BiochemAssay->ValidatedTarget

Caption: Workflow for Target Identification and Validation.

In Silico Prediction and Molecular Docking

Computational methods are invaluable for generating initial hypotheses. Many thieno[2,3-b]pyridine inhibitors were first identified through virtual high-throughput screening (vHTS) against specific targets like PI-PLC.[2][10]

  • Causality: Molecular docking predicts the binding pose and estimates the binding affinity of a compound within the active site of a putative target protein. This is based on physicochemical principles like hydrogen bonding, hydrophobic interactions, and electrostatic forces. A favorable docking score suggests a plausible interaction that warrants experimental validation. For example, docking studies of derivatives into the PI-PLC-δ1 crystal structure have helped rationalize structure-activity relationships (SAR) by showing how modifications can access lipophilic pockets.[2][11]

Biophysical Assays for Direct Binding Confirmation

Biophysical techniques are the gold standard for confirming a direct, physical interaction between a compound and a target protein, providing quantitative data on binding affinity, kinetics, and thermodynamics.[12][13][14] Using orthogonal methods—techniques that measure different physical observables—is critical for building a trustworthy case for direct binding.[13]

Key Techniques & Protocols:

  • Surface Plasmon Resonance (SPR): Measures binding events in real-time by detecting changes in the refractive index at a sensor chip surface where the target protein is immobilized. It provides kinetic data (kon, koff) and affinity (KD).[15]

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS) in addition to binding affinity (KD) and stoichiometry (n).[16]

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA): Assesses target engagement by measuring the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift in Tm indicates stabilization, confirming interaction.[15][16]

Protocol: Differential Scanning Fluorimetry (DSF) for Target Engagement

This protocol provides a self-validating system to confirm that a thieno[2,3-b]pyridine derivative directly engages its putative protein target in solution.

  • Preparation of Reagents:

    • Prepare a 200X stock solution of SYPRO Orange dye (or equivalent) in DMSO.

    • Prepare a stock solution of the purified target protein (e.g., 2 mg/mL) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be optimized for protein stability.

    • Prepare a 10 mM stock solution of the thieno[2,3-b]pyridine derivative in 100% DMSO. Create a dilution series (e.g., from 10 mM to 10 µM) in DMSO.

  • Assay Setup (96-well qPCR plate):

    • For each reaction well, prepare a master mix containing the protein and dye. For a final volume of 20 µL, this might include 17.5 µL of buffer, 0.5 µL of 2 mg/mL protein stock (final concentration 5 µM), and 1 µL of 20X SYPRO Orange dye (final concentration 1X).

    • Add 1 µL of the compound dilution series to respective wells (final DMSO concentration should be ≤1%).

    • Include a "No Compound" (DMSO only) control and a "No Protein" control.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, acquiring fluorescence data at each interval.

  • Data Analysis & Interpretation:

    • Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, often calculated from the peak of the first derivative.

    • A ΔTm (Tm with compound - Tm of DMSO control) > 2 °C is a strong indicator of direct binding and target stabilization. The magnitude of the shift is typically dose-dependent.

Biochemical Assays for Functional Inhibition

Once direct binding is confirmed, the next logical step is to determine if this binding event translates into functional modulation of the target's activity. For enzymatic targets like kinases or phospholipases, this involves a direct activity assay.

  • Causality: An in vitro enzyme assay isolates the target enzyme, its substrate, and the inhibitor, removing the complexity of a cellular environment.[9] This directly links the compound's presence to a change in enzymatic activity, most often measured as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). For kinase inhibitors, this is typically done by measuring the inhibition of substrate phosphorylation.[17][18] For TDP1, a fluorescent oligonucleotide biosensor assay can be used to measure inhibition.[7]

Table 1: Representative Biological Activities of Thieno[2,3-b]pyridine Derivatives

Compound Class/ExampleTargetAssay TypePotency (IC₅₀ / Kd)Reference
AM-495 AnaloguesRON Tyrosine KinaseIn vitro kinase assayLow nM range[8],[19]
DJ160Putative PI-PLCCell Proliferation (PC3)<50 nM[4]
Series 1 AnaloguesTDP1Fluorescent Biosensor~20-50 µM[7]
Compound 1 Putative PI-PLCCell Proliferation (MDA-MB-231)Low nM range[6]
Compound 5b Pim-1 KinaseIn vitro kinase assay12.71 µMN/A

Note: Data is compiled from multiple sources for illustrative purposes.

Part 2: Elucidating Downstream Cellular Effects

With a validated target in hand, the investigation moves into the cellular context. The goal here is to connect the inhibition of the primary target to the ultimate phenotypic outcome (e.g., cell death, cell cycle arrest). This involves mapping the compound's impact on the signaling pathways downstream of the target.

G cluster_0 Example Pathway: RTK Signaling cluster_1 PI3K/AKT Pathway cluster_2 RAS/MAPK Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., RON) Ligand->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Thieno Thieno[2,3-b]pyridine Inhibitor Thieno->RTK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: A simplified signaling pathway modulated by a kinase inhibitor.

Cellular Phenotypic Assays

These assays measure the overall effect of the compound on cell populations and are often the first step in characterizing a compound's cellular MoA.[20][21]

  • Cell Proliferation & Viability Assays: These assays quantify the ability of a compound to inhibit cell growth (cytostatic) or induce cell death (cytotoxic). Thieno[2,3-b]pyridines have consistently shown potent anti-proliferative activity in the nanomolar range in various cancer cell lines.[2][11]

    • Common Methods: MTT or MTS assays (metabolic activity), CellTiter-Glo® (ATP levels), and ³H-thymidine incorporation (DNA synthesis).[2][22]

  • Cell Cycle Analysis: Many anticancer agents function by disrupting the cell cycle. Flow cytometry analysis has demonstrated that some thieno[2,3-b]pyridine derivatives promote G2/M arrest.[4]

    • Causality: By staining DNA with a fluorescent dye like propidium iodide (PI), the distribution of cells in G1, S, and G2/M phases can be quantified. An accumulation of cells in a specific phase indicates cell cycle arrest, a direct consequence of disrupting the signaling required for cycle progression.

  • Apoptosis Assays: Determining the mode of cell death is crucial. Apoptosis, or programmed cell death, is a common mechanism for targeted cancer therapies.

    • Causality: The Annexin V/PI assay provides a self-validating system. Annexin V binds to phosphatidylserine, which translocates to the outer membrane leaflet in early apoptosis. PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptosis/necrosis). By separating these populations via flow cytometry, one can definitively quantify the induction of apoptosis.[10][22] Studies have confirmed that thieno[2,3-b]pyridines induce apoptosis in cancer cells.[4][10]

Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis in a cancer cell line following treatment with a thieno[2,3-b]pyridine derivative.

  • Cell Treatment:

    • Seed cells (e.g., PC3 prostate cancer cells) in a 6-well plate at a density that will not exceed 80% confluency by the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with the thieno[2,3-b]pyridine derivative at various concentrations (e.g., 1x, 5x, and 10x the IC₅₀) for a specified time (e.g., 24, 48 hours). Include a DMSO vehicle control.

  • Cell Harvesting and Staining:

    • Collect both floating and adherent cells. To do this, first collect the culture medium (containing floating apoptotic cells), then wash the adherent cells with PBS, detach them with trypsin, and combine them with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • A dose- and time-dependent increase in the percentage of cells in the Annexin V+ quadrants confirms the induction of apoptosis.

Pathway Modulation Analysis

To bridge the gap between target inhibition and cellular phenotype, it is essential to demonstrate that the compound modulates the expected downstream signaling pathways.

  • Western Blotting: This is a cornerstone technique for observing changes in protein expression or post-translational modifications, such as phosphorylation. For a thieno[2,3-b]pyridine that inhibits the RON kinase, a western blot should show a decrease in phosphorylated RON (p-RON) and a corresponding decrease in the phosphorylation of downstream effectors like AKT (p-AKT).[23]

  • Signaling Pathway Reporter Assays: These are engineered cell lines that contain a reporter gene (e.g., luciferase) under the control of a transcription factor specific to a signaling pathway. A change in reporter signal provides a quantitative readout of pathway activity.

Conclusion: Synthesizing a Unified Mechanism of Action

Investigating the mechanism of action for a thieno[2,3-b]pyridine derivative is a multi-step, iterative process that requires a convergence of evidence from computational, biophysical, biochemical, and cellular assays. The polypharmacological nature of this scaffold makes it imperative to use orthogonal, self-validating experimental systems.[3][5] A robust MoA study does not stop at identifying a single target; it builds a comprehensive narrative that links direct target engagement with functional enzymatic inhibition, demonstrates modulation of downstream signaling pathways, and culminates in a clear, quantifiable cellular phenotype such as apoptosis or cell cycle arrest. This detailed understanding is the bedrock upon which successful, targeted drug development is built.

References

  • Pervan, M., Marijan, S., Markotić, A., Pilkington, L. I., Haverkate, N. A., Barker, D., Reynisson, J., Meić, L., Radan, M., & Čikeš Čulić, V. (2022). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International Journal of Molecular Sciences. [Link]

  • Leung, E., Hung, J. M., Arabshahi, H. J., Reynisson, J., & Barker, D. (2014). The effect of a thieno[2,3-b]pyridine PLC-γ inhibitor on the proliferation, morphology, migration and cell cycle of breast cancer cells. MedChemComm. [Link]

  • Brown, J. R., & Cleveland, J. L. (2016). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • van Rensburg, M., et al. (2023). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry. [Link]

  • Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. [Link]

  • Kim, H., et al. (2023). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Medicinal Chemistry Letters. [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). Kinase Inhibitors: the Reality Behind the Success. Trends in Pharmacological Sciences. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Haverkate, N. A., et al. (2021). Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. Pharmaceutics. [Link]

  • Cuttat, R., & Teton, S. (2015). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology. [Link]

  • Wilson, K., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. [Link]

  • Reynisson, J., et al. (2019). Synthesis and Investigation of Thieno[2,3-b]pyridines that Restore Activity of Topotecan. ResearchGate. [Link]

  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Nuvisan. [Link]

  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal. [Link]

  • Haverkate, N. A., et al. (2020). GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents. International Journal of Molecular Sciences. [Link]

  • Bantscheff, M., et al. (2011). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology. [Link]

  • Pharmaron. (n.d.). Biophysical Assays Services Overview. Pharmaron. [Link]

  • Bhardwaj, V., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry. [Link]

  • Oncode Accelerator. (n.d.). Small Molecule Workstream. Oncode Accelerator. [Link]

  • Li, Y., et al. (2024). Guideline for anticancer assays in cells. Food Science and Human Wellness. [Link]

  • Kim, H., et al. (2023). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Medicinal Chemistry Letters. [Link]

  • Ichor Life Sciences. (n.d.). Biophysical Assays. Ichor Life Sciences. [Link]

  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. [Link]

  • Haverkate, N. A., et al. (2020). The structures of the thieno[2,3-b]pyridine derivatives 1–6. ResearchGate. [Link]

  • Geronikaki, A., et al. (2023). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. ResearchGate. [Link]

  • ICE Bioscience. (n.d.). Biophysical Assays: Overview. ICE Bioscience. [Link]

  • Pervan, M., et al. (2022). Thieno[2,3-b]Pyridine Derivative Targets Epithelial, Mesenchymal and Hybrid CD15s+ Breast Cancer Cells. International Journal of Molecular Sciences. [Link]

  • Leung, E., et al. (2021). Validating TDP1 as an Inhibition Target for the Development of Chemosensitizers for Camptothecin-Based Chemotherapy Drugs. Molecules. [Link]

  • de Oliveira, C. S., et al. (2023). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. ChemistrySelect. [Link]

  • Box, G., et al. (2022). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Cancer Reports. [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Agilent. (n.d.). Agilent Workflows for Pharmaceutical Small Molecule Development. Agilent. [Link]

  • Wang, L., et al. (2023). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ResearchGate. [Link]

  • Kiselev, E., et al. (2022). Identification of multidentate tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors that simultaneously access the DNA, protein and catalytic-binding sites by oxime diversification. RSC Chemical Biology. [Link]

  • Gucky, T., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry. [Link]

  • Kumar, D., & Kumar, N. (2022). HTIB mediated synthesis of RON tyrosine kinase inhibitor thieno[3,2‐b]pyridine. ResearchGate. [Link]

  • Pervan, M., et al. (2022). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International Journal of Molecular Sciences. [Link]

Sources

in vitro biological screening of n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the In Vitro Biological Screening of n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine

Introduction: Unveiling the Potential of a Novel Thieno[2,3-b]pyridine Analog

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of drugs with diverse therapeutic applications. This family of compounds is most famously represented by antiplatelet agents like clopidogrel, which function by antagonizing the P2Y12 receptor.[1][2] However, extensive research has revealed that derivatives of this scaffold possess a much broader pharmacological profile, including potent anti-proliferative activity against various cancer cell lines, inhibition of hepatic gluconeogenesis, and other enzyme-modulating effects.[3][4][5] The anticancer effects, in particular, have been linked to mechanisms such as the inhibition of phosphoinositide phospholipase C (PI-PLC), induction of G2/M cell cycle arrest, and promotion of apoptosis.[3][4]

This guide provides a comprehensive, field-proven strategy for the initial in vitro biological screening of a novel, specific analog: This compound . The objective is not merely to test for a single activity but to establish a robust screening cascade. This cascade is designed to efficiently identify primary biological effects, elucidate potential mechanisms of action, and generate the critical data necessary to guide further drug development efforts. The following protocols and strategies are synthesized from established methodologies to ensure scientific rigor and reproducibility.[6][7]

Part 1: Compound Profiling and Handling: The Foundation of Reliable Data

Before any biological screening, it is imperative to characterize the test compound. Inconsistent or poorly characterized material is a primary source of non-reproducible data.

  • Purity Assessment : The purity of the compound must be confirmed to be ≥95%, typically determined by NMR and LC-MS.[4] This ensures that any observed biological activity is attributable to the compound itself and not to synthetic intermediates or impurities.

  • Solubility Determination : The compound's solubility in aqueous buffers and common organic solvents (e.g., DMSO) must be established. For in vitro screening, a concentrated stock solution, typically 10-20 mM in 100% DMSO, is prepared.

  • Stock Solution Handling : The final concentration of DMSO in cell-based assays should not exceed 0.5%, and ideally be kept at 0.1%, to avoid solvent-induced cytotoxicity.[4] A vehicle control (media with the same final DMSO concentration) must be included in all experiments.

Part 2: A Strategic Three-Tiered In Vitro Screening Cascade

A tiered approach, or screening cascade, is the most efficient method for characterizing a novel compound.[6][8] It prioritizes broad, high-throughput assays first to identify "hits," which are then progressively investigated in more complex, lower-throughput assays to validate activity and explore the mechanism of action.

Screening_Cascade cluster_tier1 Tier 1: Primary Hit Identification cluster_tier2 Tier 2: Hit Validation & Mechanistic Insight cluster_tier3 Tier 3: Target Validation & Selectivity T1_Cytotoxicity Cytotoxicity Screen (MTT Assay, 3-5 Cell Lines, 10 µM) T2_IC50 Dose-Response Cytotoxicity (IC50 Determination) T1_Cytotoxicity->T2_IC50 If Cytotoxic T1_Kinase Broad Kinase Panel (>400 Kinases, Single Dose 10 µM) T3_Kinase_IC50 Kinase Target IC50 (Biochemical Assay) T1_Kinase->T3_Kinase_IC50 If Hit Identified (e.g., >80% Inhibition) T2_Apoptosis Apoptosis Assay (Annexin V / PI Staining) T2_IC50->T2_Apoptosis Confirm Cell Death T2_CellCycle Cell Cycle Analysis (PI Staining) T2_IC50->T2_CellCycle Investigate Arrest T3_Selectivity Selectivity Profiling (Related Kinase Sub-Panel) T3_Kinase_IC50->T3_Selectivity Confirm Potency

Caption: A proposed three-tiered screening cascade for this compound.

Tier 1: Primary Screening for Broad Bioactivity

The goal of this tier is to cast a wide net to detect any significant biological activity.

A. Broad-Spectrum Cytotoxicity Screening

  • Rationale: Given the known anti-proliferative effects of the thieno[2,3-b]pyridine scaffold, a primary cytotoxicity screen is the logical starting point.[3][9] Using a panel of cancer cell lines from different tissue origins (e.g., breast, colon, prostate) increases the probability of finding a sensitive cell line.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Execution: Screen the compound at a single, relatively high concentration (e.g., 10 µM) against a panel of 3-5 cancer cell lines. Relevant choices based on literature precedent include HCT-116 (colon), MDA-MB-231 (triple-negative breast), and PC3 (prostate).[3][4]

B. Broad Kinase Panel Profiling

  • Rationale: Many heterocyclic compounds function as kinase inhibitors. A broad kinase screen can rapidly identify potential molecular targets, providing crucial direction for mechanistic studies.[10][11] This is a hypothesis-generating step to uncover both expected and unexpected targets.

  • Methodology: Utilize a commercial kinase profiling service. These services offer assays for hundreds of kinases.[12][13] A common primary screen format involves testing the compound at a single concentration (e.g., 10 µM) and reporting the percent inhibition for each kinase in the panel.[10][14]

  • Execution: Submit the compound for screening against the largest available kinase panel (e.g., >400 kinases). A significant "hit" is typically defined as >80-90% inhibition of kinase activity.

Tier 2: Mechanistic Elucidation of Cytotoxic "Hits"

If Tier 1 screening reveals significant cytotoxicity, the next step is to understand how the compound is affecting the cells.

A. Dose-Response Analysis (IC50 Determination)

  • Rationale: To quantify the potency of the cytotoxic effect, a dose-response curve is generated. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing potency and guiding subsequent experiments.

  • Methodology: Using the most sensitive cell line(s) identified in Tier 1, perform the same MTT assay but with a range of compound concentrations (e.g., 8-10 points, typically in a semi-log dilution series from 100 µM down to 1 nM).

Table 1: Hypothetical IC50 Data

Cell Line Tissue of Origin Compound IC50 (µM) Doxorubicin IC50 (µM)
MDA-MB-231 Breast Cancer 1.2 0.5
HCT-116 Colon Cancer 2.5 0.8
PC3 Prostate Cancer > 50 1.5

| MCF-10A | Non-tumorigenic Breast | 25.8 | 10.2 |

B. Cell Cycle Analysis

  • Rationale: Many cytotoxic agents function by disrupting the cell cycle, causing cells to arrest in a specific phase (G1, S, or G2/M) prior to cell death. Thieno[2,3-b]pyridines have been shown to induce G2/M arrest.[4]

  • Methodology: Flow cytometry with Propidium Iodide (PI) staining is the gold-standard method.[15][16] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell. This reveals the distribution of the cell population across the different cycle phases.[17][18]

  • Execution: Treat the sensitive cell line with the compound at its IC50 and 2x IC50 concentration for 24-48 hours. Harvest, fix, and stain cells with PI containing RNase, then analyze via flow cytometry.

C. Apoptosis Induction Assay

  • Rationale: It is critical to determine if cell death occurs via apoptosis (programmed cell death) or necrosis. Apoptosis is a controlled process and often the desired outcome for anti-cancer agents.

  • Methodology: The Annexin V/PI assay, analyzed by flow cytometry, is the most common method.[19][20] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[21] Annexin V has a high affinity for PS and can be fluorescently labeled. Propidium Iodide is a viability dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[20]

  • Execution: Treat cells as in the cell cycle analysis. Stain with fluorescently-labeled Annexin V and PI and analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Apoptosis_Pathway Compound Thieno[2,3-b]pyridine (Hypothesized Action) Mito Mitochondrial Stress Compound->Mito Induces Casp9 Caspase-9 Activation (Initiator) Mito->Casp9 Leads to Casp37 Caspase-3/7 Activation (Executioner) Casp9->Casp37 Activates PARP PARP Cleavage Casp37->PARP Cleaves Apoptosis Apoptosis (DNA Fragmentation, Membrane Blebbing) Casp37->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway potentially activated by the compound.

Tier 3: Target Validation and Selectivity Profiling

If Tier 1 screening reveals a potent kinase hit, this tier aims to confirm the interaction and assess its specificity.

  • Rationale: A primary kinase hit must be validated. Determining the IC50 for the specific enzyme confirms a direct interaction and quantifies its potency. Assessing selectivity is crucial in drug development to minimize off-target effects and potential toxicity.[11]

  • Methodology:

    • Kinase IC50 Determination: Perform a biochemical assay for the specific kinase target identified in Tier 1, testing the compound across a range of concentrations to determine its IC50 value.[13]

    • Selectivity Profiling: Screen the compound against a smaller panel of closely related kinases (e.g., from the same family) to determine if the inhibition is selective for the primary target.

Part 3: Detailed Experimental Protocols

The following are condensed, representative protocols. Researchers should always optimize conditions for their specific cell lines and laboratory equipment.

Protocol 1: MTT Cytotoxicity Assay

Adapted from Abcam (2023) and Dojindo Molecular Technologies, Inc. (2013)[22]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the compound in culture media. Remove the old media from the plate and add 100 µL of the compound-containing media to the respective wells. Include vehicle control (media + DMSO) and media-only (no cells) blank wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle control [(Absorbance of treated well / Absorbance of vehicle control) x 100]. Plot the percentage viability against compound concentration (log scale) to determine the IC50 value.

Protocol 2: Cell Cycle Analysis via PI Staining

Adapted from Abcam (2024) and University of Wisconsin Carbone Cancer Center[15][16]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound (e.g., at IC50 and 2x IC50) for the desired time (e.g., 24 hours).

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel corresponding to PI. Gate on single cells to exclude doublets.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Assay via Annexin V/PI Staining

Adapted from Thermo Fisher Scientific and Singh et al. (2019)[19][20]

  • Cell Treatment & Harvesting: Follow steps 1 and 2 from the Cell Cycle protocol.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of a fluorescently-conjugated Annexin V and 1 µL of a PI solution (e.g., 100 µg/mL).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells (artefact)

Conclusion and Future Directions

This structured in vitro screening guide provides a clear and scientifically grounded path for the initial biological characterization of this compound. By progressing through a logical cascade—from broad cytotoxicity and kinase profiling to detailed mechanistic studies on cell cycle and apoptosis—researchers can efficiently generate a comprehensive data package.

Positive results from this cascade, such as potent and selective cytotoxicity against a cancer cell line via a well-defined mechanism, would provide a strong rationale for advancing the compound to the next stages of drug discovery. These would include secondary pharmacology (e.g., testing in 3D spheroid models), ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and ultimately, in vivo efficacy studies in relevant animal models.

References

  • Pilkington, L. I., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 836. Available at: [Link]

  • Jones, D. J., et al. (2022). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. bioRxiv. Available at: [Link]

  • Pervan, M., et al. (2021). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. Biomolecules, 11(11), 1699. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2013). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Universal Organic Chemistry, 1(2), 1-15. Available at: [Link]

  • Mousa, S. A., & Jeske, W. P. (2004). The thienopyridines. Journal of thrombosis and thrombolysis, 17(1), 49–55. Available at: [Link]

  • Zhang, Y., et al. (2018). Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. Bioorganic & medicinal chemistry letters, 28(14), 2471–2476. Available at: [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Available at: [Link]

  • Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 847-885. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 17, 2026, from [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved January 17, 2026, from [Link]

  • Singh, R., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(1), e3152. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Promega Corporation. Available at: [Link]

  • Schäcke, H., et al. (2010). Proposed screening cascade-throughput of novel test compounds in atrophy models. ResearchGate. Available at: [Link]

  • Badimon, J. J., & Vilahur, G. (2006). Pharmacology of thienopyridines: rationale for dual pathway inhibition. European Heart Journal Supplements, 8(Suppl G), G3-G9. Available at: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Available at: [Link]

  • Williams, P. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. Available at: [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved January 17, 2026, from [Link]

  • Sharma, R. K., & Bhandari, A. (2011). Thienopyridines: Platelet ADP Receptor Antagonist. Journal of Drug Delivery and Therapeutics, 1(2), 45-51. Available at: [Link]

  • ResearchGate. (2024). Cytotoxicity Assay Protocol v1. Available at: [Link]

  • International Centre for Kinase Profiling. (n.d.). Home. Retrieved January 17, 2026, from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Available at: [Link]

  • Dojindo Molecular Technologies, Inc. (2013). Measuring Cell Viability / Cytotoxicity. Retrieved January 17, 2026, from [Link]

  • Jones, C. I., et al. (2018). Novel thienopyridines are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. Heart, 104(Suppl 5), A1-A2. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved January 17, 2026, from [Link]

  • Li, J., et al. (2015). The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study. Journal of Experimental & Clinical Cancer Research, 34, 119. Available at: [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). A screening cascade designed to make maximum use of in vitro systems. Retrieved January 17, 2026, from [Link]

  • Song, Y., et al. (2016). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 21(1), 101. Available at: [Link]

Sources

An In-depth Technical Guide to N-methyl(thieno[2,3-b]pyridin-2-yl)methanamine (CAS 868755-42-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl(thieno[2,3-b]pyridin-2-yl)methanamine, identified by the CAS number 868755-42-4, is a heterocyclic organic compound belonging to the thieno[2,3-b]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological activities. Thieno[2,3-b]pyridine derivatives have shown potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1] This guide provides a comprehensive overview of the known chemical properties and safety data for N-methyl(thieno[2,3-b]pyridin-2-yl)methanamine and its parent class, offering insights for researchers and drug development professionals.

Chemical and Physical Properties

While specific experimental data for N-methyl(thieno[2,3-b]pyridin-2-yl)methanamine is not extensively available in public literature, its fundamental properties can be derived from its chemical structure and data on related compounds.

PropertyValueSource
CAS Number 868755-42-4Internal Data
Chemical Name N-methyl(thieno[2,3-b]pyridin-2-yl)methanamineInternal Data
Molecular Formula C₉H₁₀N₂SInternal Data
Molecular Weight 178.25 g/mol Internal Data
Appearance Not specified (likely a solid at room temperature)Inferred
Melting Point Not available-
Boiling Point Not available-
Solubility Poor solubility is a known characteristic of the thieno[2,3-b]pyridine class.[2]Inferred

Safety and Hazard Information

GHS Hazard Statements (Inferred):

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements (Recommended):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First Aid Measures (Recommended):

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or a fume hood.

Synthesis and Methodology

While a specific, detailed synthesis protocol for N-methyl(thieno[2,3-b]pyridin-2-yl)methanamine is not explicitly documented in the readily available literature, the synthesis of thieno[2,3-b]pyridine derivatives is well-established. A common approach involves the cyclization of substituted 2-chloronicotinonitriles with a sulfur source, followed by further modifications.

A general synthetic workflow for related thieno[2,3-b]pyridine amines is outlined below. This should be considered a representative methodology that may require optimization for the specific target compound.

Synthesis_Workflow start Substituted 2-chloronicotinonitrile cyclization Cyclization start->cyclization reagent1 Sulfur source (e.g., Na2S) reagent1->cyclization thieno_pyridine Thieno[2,3-b]pyridine core cyclization->thieno_pyridine reduction Reduction of nitrile thieno_pyridine->reduction aminomethyl 2-(aminomethyl)thieno[2,3-b]pyridine reduction->aminomethyl methylation N-methylation aminomethyl->methylation final_product N-methyl(thieno[2,3-b]pyridin-2-yl)methanamine methylation->final_product

A generalized synthetic workflow for N-methyl(thieno[2,3-b]pyridin-2-yl)methanamine.

Conceptual Synthesis Steps:

  • Cyclization: Reaction of a suitable 2-chloronicotinonitrile derivative with a sulfur source, such as sodium sulfide, to form the thieno[2,3-b]pyridine core.

  • Reduction: The nitrile group at the 2-position is reduced to a primary amine (aminomethyl group) using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

  • N-methylation: The primary amine is then methylated using a methylating agent, such as methyl iodide or dimethyl sulfate, to yield the final N-methylated product.

Biological Activity and Research Applications

The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific studies on N-methyl(thieno[2,3-b]pyridin-2-yl)methanamine are limited, the broader class of compounds has been extensively investigated, particularly in the context of oncology.

Anticancer Potential:

  • Anti-proliferative Activity: Numerous studies have demonstrated the potent anti-proliferative effects of thieno[2,3-b]pyridine derivatives against various cancer cell lines.[2][4]

  • Mechanism of Action: Some derivatives have been shown to inhibit cancer cell growth and motility, promote G2/M cell cycle arrest, and induce apoptosis.[4] Research suggests that these effects may be mediated through the inhibition of key signaling pathways involved in cancer progression.

  • Prostate Cancer Research: Thieno[2,3-b]pyridines have shown promise as potential therapeutics for prostate cancer, including castration-resistant forms.[4]

Other Potential Applications:

The versatility of the thieno[2,3-b]pyridine core has led to its investigation in other therapeutic areas, including:

  • Antiviral Agents [1]

  • Anti-inflammatory Agents [1]

  • Antimicrobial Agents [1]

  • Adenosine A1 Receptor Ligands: For potential treatment of epilepsy.[5]

The N-methylaminomethyl group at the 2-position of the thieno[2,3-b]pyridine core in CAS 868755-42-4 may serve as a key pharmacophore for interaction with biological targets. Further research is warranted to elucidate the specific biological profile of this compound.

Conclusion

N-methyl(thieno[2,3-b]pyridin-2-yl)methanamine (CAS 868755-42-4) is a member of the medicinally important thieno[2,3-b]pyridine class of compounds. While specific physicochemical and safety data for this particular molecule are not extensively documented, information from related compounds suggests it should be handled with care, assuming it to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system. The thieno[2,3-b]pyridine scaffold is a promising area for drug discovery, particularly in oncology. This technical guide provides a foundation for researchers working with or considering the use of N-methyl(thieno[2,3-b]pyridin-2-yl)methanamine in their research endeavors. Further experimental validation of its properties and biological activity is crucial for advancing its potential applications.

References

  • PubChem. Thieno(2,3-b)pyridine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and... [Link]

  • PubChem. 2-Amino-3-methylpyridine. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. [Link]

  • MDPI. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. [Link]

  • SciELO. pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. [Link]

  • Mol-Instincts. Compound (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone. [Link]

  • PubMed Central. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. [Link]

  • National Institutes of Health. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. [Link]

  • ResearchGate. Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. [Link]

  • ResearchGate. Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. [Link]

Sources

An In-depth Technical Guide on n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of any experimental endeavor. This guide provides a comprehensive technical overview of n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine, a key building block in modern medicinal chemistry. We will delve into its commercial availability, purity standards, analytical methodologies for quality assessment, and best practices for its handling and storage.

The Thieno[2,3-b]pyridine Scaffold: A Privileged Structure in Drug Discovery

The thieno[2,3-b]pyridine core is a heterocyclic motif of significant interest in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms provide a unique three-dimensional arrangement for interaction with biological targets. This scaffold is a bioisostere of purines and other key biological heterocycles, allowing it to serve as a versatile template for the design of potent and selective modulators of various enzymes and receptors.

Derivatives of thieno[2,3-b]pyridine have demonstrated a wide array of pharmacological activities, including potent anticancer and anti-proliferative effects.[1] They have been investigated as inhibitors of various kinases, such as Pim-1 kinase and COT kinase, which are implicated in cell survival and proliferation pathways often dysregulated in cancer.[2] Furthermore, their potential as anti-diabetic agents, by inhibiting hepatic gluconeogenesis, and their role in targeting DNA repair pathways to enhance the efficacy of existing chemotherapeutics, highlights the broad therapeutic potential of this structural class.[3]

This compound (CAS Number: 868755-42-4; Molecular Formula: C9H10N2S) is a crucial intermediate and building block for accessing a diverse range of substituted thieno[2,3-b]pyridine derivatives. The primary amine functionality provides a reactive handle for the introduction of various side chains and pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[4][5]

Commercial Availability and Supplier Landscape

The accessibility of this compound is a critical consideration for researchers. Several chemical suppliers offer this compound, typically for research and development purposes. However, the stated purity and the rigor of the accompanying analytical data can vary significantly between suppliers.

SupplierProduct NumberStated PurityAnalytical Data Provided
Sunway Pharm Ltd.CB7156197%COA, Datasheet, NMR
Santa Cruz Biotechnologysc-485903Not specifiedCertificate of Analysis available upon request
BLD PharmBD492352Not specifiedCOA inquiry available

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always request a lot-specific Certificate of Analysis (COA) prior to purchase.

Purity Assessment: A Cornerstone of Reliable Research

The purity of this compound is a critical parameter that can profoundly impact the outcome and reproducibility of experimental results. Impurities can arise from the synthetic route, including unreacted starting materials, by-products, or residual solvents.

Potential Impurities from Synthesis

A common synthetic route to thieno[2,3-b]pyridines involves the reaction of a substituted pyridine-2(1H)-thione with an α-halo carbonyl compound, followed by cyclization.[6][7] For this compound, a plausible synthesis could involve the reduction of a corresponding nitrile or amide precursor.

Plausible Synthetic Pathway and Potential Impurities:

cluster_0 Synthesis of Thieno[2,3-b]pyridine Core cluster_1 Functional Group Interconversion cluster_2 Potential Impurities Pyridine-2-thione Pyridine-2-thione Thieno[2,3-b]pyridine_core Thieno[2,3-b]pyridine_core Pyridine-2-thione->Thieno[2,3-b]pyridine_core Reaction & Cyclization Alpha-halo_ketone Alpha-halo_ketone Alpha-halo_ketone->Thieno[2,3-b]pyridine_core Nitrile_precursor Nitrile_precursor Thieno[2,3-b]pyridine_core->Nitrile_precursor Introduction of Nitrile Target_Compound Target_Compound Nitrile_precursor->Target_Compound Reduction Unreacted_Starting_Materials Unreacted_Starting_Materials Target_Compound->Unreacted_Starting_Materials Over-reduced_byproducts Over-reduced_byproducts Target_Compound->Over-reduced_byproducts Residual_Solvents Residual_Solvents Target_Compound->Residual_Solvents

Caption: Plausible synthetic pathway and potential impurities.

Common impurities may include:

  • Unreacted starting materials: Such as the nitrile or amide precursor.

  • By-products of the cyclization reaction: Including regioisomers or incompletely cyclized intermediates.

  • Reagents from the reduction step: For example, residual metal catalysts or reducing agents.

  • Solvents: Used during synthesis and purification.

Analytical Methods for Purity Determination

A multi-technique approach is recommended for the comprehensive assessment of the purity of this compound.

¹H and ¹³C NMR are indispensable for structural confirmation and the identification of impurities.

¹H NMR (500 MHz, DMSO-d₆): The spectrum should be consistent with the structure of this compound. Key expected signals would include:

  • A singlet for the N-methyl protons.

  • A singlet or doublet for the methylene protons adjacent to the amine.

  • A series of aromatic protons corresponding to the thieno[2,3-b]pyridine ring system.

Integration of the peaks can be used to quantify the level of proton-containing impurities relative to the main compound.

¹³C NMR (125 MHz, DMSO-d₆): This provides information on the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure. The chemical shifts of the signals can be compared to predicted values or literature data for similar structures.[8]

HPLC is a powerful technique for separating and quantifying impurities. A reverse-phase HPLC method is generally suitable for this class of compounds.

Suggested HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the target compound and identifying the mass of any impurities.

Safe Handling and Storage

As with all research chemicals, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • If there is a risk of inhalation, use a respirator with an appropriate cartridge.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][10]

  • Protect from light and moisture, as amines can be hygroscopic.[3][10]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[9]

  • For long-term storage, refrigeration (2-8 °C) is recommended.[10][11]

Spill and Disposal:

  • In case of a spill, follow established laboratory procedures for cleaning up chemical spills.

  • Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[12][13]

Conclusion

This compound is a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its commercial availability, purity, and proper handling is crucial for any researcher utilizing this compound. By implementing the analytical methods and safety protocols outlined in this guide, scientists can ensure the quality and reliability of their research, paving the way for new discoveries in drug development.

References

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - Diplomata Comercial. [Link]

  • N-METHYL(THIENO[2,3-B]PYRIDIN-2-YL)METHANAMINE. [Link]

  • Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed. [Link]

  • Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

  • Discovery of thieno[2,3-c]pyridines as potent COT inhibitors - PubMed. [Link]

  • Identification and SAR of a New Series of thieno[3,2-d]pyrimidines as Tpl2 Kinase Inhibitors. [Link]

  • 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one - MDPI. [Link]

  • Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors - Cairo University Scholar. [Link]

  • Thieno(2,3-b)pyridine | C7H5NS | CID 289928 - PubChem - NIH. [Link]

  • (PDF) Synthesis and Docking Studies of Some 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine Derivatives - ResearchGate. [Link]

  • Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines - ResearchGate. [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • (PDF) Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines - ResearchGate. [Link]

  • Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - MDPI. [Link]

  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation - Lirias. [Link]

  • Product Name : (S)-N-Methyl-1-(pyridin-2-yl)ethan-1-amine | Pharmaffiliates. [Link]

  • Synthesis and Docking Studies of Some 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine Derivatives. [Link]

  • Synthesis of Thieno[2,3-d]pyrimidin-2-ylmethanamine Combinatorial Library with Four Diversity Points - ResearchGate. [Link]

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)

Sources

Methodological & Application

using n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine in a DRAK2 kinase inhibition assay

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening and Mechanistic Analysis of n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine as a Novel DRAK2 Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and metabolic diseases.

Abstract: This document provides a comprehensive guide for the evaluation of this compound, a compound based on the thieno[2,3-b]pyridine scaffold, as a potential inhibitor of Death-Associated Protein Kinase-Related Apoptosis-Inducing Kinase 2 (DRAK2). DRAK2 (also known as STK17B) is a serine/threonine kinase implicated in apoptosis, T-cell activation, and the pathology of various diseases, including autoimmune disorders, diabetes, and cancer.[1][2][3] We present a detailed, step-by-step protocol for a robust, luminescence-based biochemical assay using the ADP-Glo™ Kinase Assay platform.[4][5] This guide covers the scientific rationale, experimental design, data analysis, and interpretation necessary to determine the compound's inhibitory potency (IC50) and validate its mechanism of action.

Introduction: The Rationale for Targeting DRAK2

DRAK2 is a member of the death-associated protein kinase (DAPK) family, a group of serine/threonine kinases that regulate apoptosis and other critical cellular processes.[2][3] Its expression is highly enriched in lymphoid tissues, where it acts as a crucial regulator of immune cell function.[1][6] Specifically, DRAK2 is recognized as a negative regulator of T-cell receptor (TCR) signaling, establishing the activation threshold for T-cells.[1][2]

The therapeutic potential of DRAK2 inhibition is significant and multifaceted:

  • Autoimmune Diseases & Diabetes: By modulating T-cell activation, DRAK2 inhibitors could offer a targeted therapy for autoimmune conditions.[2][5] Furthermore, inhibition of DRAK2 has been shown to protect pancreatic β-cells from apoptosis, presenting a promising strategy for treating type 1 diabetes.[1][7]

  • Oncology: The role of DRAK2 in cancer is complex. It can be pro- or anti-apoptotic depending on the cell type.[8] Low DRAK2 expression is linked to unfavorable outcomes in chronic lymphocytic leukemia (CLL), yet its inhibition may be beneficial in other contexts by sensitizing cancer cells to apoptosis or overcoming drug resistance.[3][8][9]

The thieno[2,3-b]pyridine scaffold, the core of the test compound, has been identified in several kinase inhibitor programs and has shown potent anti-proliferative activity against various cancer cell lines.[10][11][12][13] This history provides a strong rationale for investigating novel derivatives like this compound as specific DRAK2 inhibitors.

Scientific Principle of the Assay

The protocol described herein employs a universal biochemical kinase assay that quantifies the amount of Adenosine Diphosphate (ADP) produced during the kinase reaction.[4][14][15] As DRAK2 catalyzes the transfer of a phosphate group from ATP to its substrate, ADP is generated in a 1:1 stoichiometric ratio. The ADP-Glo™ Kinase Assay is a two-step, luminescence-based system ideal for high-throughput screening (HTS).[4][16]

  • Kinase Reaction & ATP Depletion: The kinase reaction is performed, and then the ADP-Glo™ Reagent is added. This simultaneously stops the enzymatic reaction and depletes any remaining ATP.

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced into ATP. This newly synthesized ATP serves as a substrate for a luciferase/luciferin reaction, generating a light signal that is directly proportional to the initial kinase activity.[5][17]

In an inhibition assay, a potent inhibitor will reduce kinase activity, leading to less ADP production and, consequently, a lower luminescent signal.

Signaling Pathway & Experimental Workflow

DRAK2 Signaling Context

DRAK2 is integrated into complex signaling networks that control cell fate. It is a downstream effector in pathways initiated by various cellular stresses and signaling molecules. Its activity influences apoptosis through interactions with the p53 pathway and regulation of Bcl-2 family proteins.[6][8] In T-cells, it modulates TCR signaling, impacting immune homeostasis.[2]

DRAK2_Signaling_Pathway cluster_upstream Upstream Signals cluster_drak2 DRAK2 Regulation cluster_downstream Downstream Cellular Outcomes TCR TCR Activation DRAK2_Node DRAK2 (STK17B) Activity TCR->DRAK2_Node Regulates Cytokines Inflammatory Cytokines (e.g., IFN-γ) Cytokines->DRAK2_Node Induces Stress Cellular Stress Stress->DRAK2_Node Induces Apoptosis Pancreatic β-Cell Apoptosis DRAK2_Node->Apoptosis Promotes TCell Modulation of T-Cell Activation Threshold DRAK2_Node->TCell Negatively Regulates Tumor Tumorigenesis & Drug Resistance DRAK2_Node->Tumor Context-Dependent Role

Caption: Simplified DRAK2 signaling pathway.

Experimental Workflow Overview

The following diagram outlines the complete workflow for determining the IC50 value of the test compound.

Assay_Workflow prep prep assay assay detection detection analysis analysis A 1. Reagent Preparation (Compound, Enzyme, Substrate, ATP) B 2. Compound Serial Dilution (11-point, 1:3 dilution series) A->B C 3. Assay Plate Setup (Add Compound/Controls, Enzyme, Substrate/ATP) B->C D 4. Kinase Reaction (Incubate at RT for 60 min) C->D E 5. Add ADP-Glo™ Reagent (Incubate at RT for 40 min) D->E F 6. Add Kinase Detection Reagent (Incubate at RT for 30 min) E->F G 7. Read Luminescence (Plate Luminometer) F->G H 8. Data Analysis (Calculate % Inhibition, Plot Curve, Determine IC50) G->H

Caption: Workflow for DRAK2 kinase inhibition assay.

Materials and Reagents

ReagentSupplier & Cat. No. (Example)Storage
Recombinant Human DRAK2 KinasePromega, VA7081-80°C
MRCL3 Peptide SubstratePromega, included in VA7081-80°C
ADP-Glo™ Kinase AssayPromega, V9101-20°C
ATP, Ultra Pure, 10mMPromega, V9151-20°C
This compoundCustom Synthesis / Vendor-20°C
Known DRAK2 Inhibitor (e.g., TRD-93)MedPacto / Vendor[18]-20°C
DMSO, AnhydrousSigma-Aldrich, 276855RT
DTT, 1MSigma-Aldrich, 43815-20°C
Tris-HCl, 1M, pH 7.5Thermo Fisher, 15567027RT
MgCl₂, 1MThermo Fisher, AM9530GRT
BSA, 10% SolutionThermo Fisher, BP1600-1004°C
Solid White 384-well Assay PlatesCorning, 3570RT

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format with a final kinase reaction volume of 5 µL.[5][19]

Reagent Preparation
  • 1X Kinase Reaction Buffer: Prepare a working buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT. This buffer is used for all enzyme, substrate, and ATP dilutions.

  • Test Compound Stock (10 mM): Dissolve this compound in 100% DMSO to a final concentration of 10 mM.

  • Positive Control Stock (10 mM): Prepare a 10 mM stock of a known DRAK2 inhibitor (e.g., TRD-93) in 100% DMSO.[18]

  • 2X Substrate/ATP Mix: In 1X Kinase Reaction Buffer, prepare a solution containing 100 µM MRCL3 peptide substrate and 50 µM ATP. The ATP concentration should be at or near the Km value for the enzyme to ensure competitive inhibitors can be accurately assessed.

  • 2X DRAK2 Enzyme Solution: Thaw the enzyme on ice. Dilute the recombinant DRAK2 in 1X Kinase Reaction Buffer to a concentration of 2.4 ng/µL (yielding 12 ng per reaction).[5] This concentration should be determined empirically via enzyme titration to find a point in the linear range of the assay.

Compound Plating and Serial Dilution

Causality: A serial dilution is performed to generate a dose-response curve, which is essential for calculating the IC50 value—the concentration at which the compound inhibits 50% of the enzyme's activity.

  • Intermediate Dilution: Create a 200 µM working solution of the test compound by diluting the 10 mM stock in 1X Kinase Reaction Buffer containing 10% DMSO. This minimizes the final DMSO concentration in the assay to ≤1%, preventing solvent-based inhibition.[20]

  • Serial Dilution: In a separate 96-well plate, perform an 11-point, 1:3 serial dilution starting from the 200 µM solution.

  • Plate Transfer: Using an acoustic dispenser or multichannel pipette, transfer 2.5 µL of each compound dilution to the 384-well assay plate. Also, add 2.5 µL of 10% DMSO buffer to the "Max Activity" (0% inhibition) and "No Enzyme" (background) control wells. Add 2.5 µL of the diluted positive control to its designated wells.

Kinase Reaction
  • Enzyme Addition: Add 1.25 µL of the 2X DRAK2 Enzyme Solution to all wells except the "No Enzyme" control wells. Add 1.25 µL of 1X Kinase Reaction Buffer to the "No Enzyme" wells.

  • Initiate Reaction: Add 1.25 µL of the 2X Substrate/ATP Mix to all wells to start the reaction. The final volume is 5 µL.

  • Incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate at room temperature for 60 minutes.

Signal Detection

Causality: The two-step detection process ensures that the signal generated is only from the ADP produced during the kinase reaction, providing a highly sensitive and specific readout.[15][16]

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 30 seconds. Incubate at room temperature for 40 minutes.[19]

  • Convert ADP to ATP & Generate Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 30 seconds. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[16][19]

  • Measure Luminescence: Read the plate using a luminometer with an integration time of 0.5-1 second per well.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The raw data will be in Relative Light Units (RLU). The percent inhibition for each compound concentration is calculated using the signals from the control wells.

Formula: % Inhibition = 100 * (1 - (RLU_Compound - RLU_NoEnzyme) / (RLU_MaxActivity - RLU_NoEnzyme))

  • RLU_Compound: Signal from a well with the test compound.

  • RLU_MaxActivity: Average signal from the 0% inhibition wells (DMSO only).

  • RLU_NoEnzyme: Average signal from the background wells (no enzyme).

IC50 Determination

The IC50 value is determined by plotting the Percent Inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic (4PL) curve.

Example Data Table:

Compound Conc. (µM)Log [Compound]Avg. RLU% Inhibition
10.0001.0015,50098.1%
3.3330.5221,20094.2%
1.1110.0545,80078.8%
0.370-0.4398,60045.3%
0.123-0.91121,50030.1%
0.041-1.39155,00010.0%
0.014-1.86168,9002.1%
0.000 (Max Activity)-171,5000.0%
No Enzyme Control-12,300-

Note: Data are for illustrative purposes only.

Using graphing software (e.g., GraphPad Prism, Origin), a non-linear regression fit of this data will yield the IC50 value.

Quality Control

A successful assay should meet standard quality control criteria. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.

Formula: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Avg_Max - Avg_Min|

  • SD_Max / Avg_Max: Standard deviation and average of the Max Activity signal.

  • SD_Min / Avg_Min: Standard deviation and average of the No Enzyme (or positive control) signal.

An assay with a Z'-factor > 0.5 is considered excellent and robust for HTS.

References

  • New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential. Frontiers in Pharmacology. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • ADP Glo Protocol. Protocol-Online. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Enhanced T cell apoptosis within Drak2-deficient mice promotes resistance to autoimmunity. The Journal of Immunology. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • What are STK17B inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Increased apoptosis in drak2 2/2 GC B cells. ResearchGate. [Link]

  • DAP Kinase-Related Apoptosis-Inducing Protein Kinase 2 (DRAK2) is a Key Regulator and Molecular Marker in Chronic Lymphocytic Leukemia. Cancers (Basel). [Link]

  • Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis. European Journal of Medicinal Chemistry. [Link]

  • Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]

  • Synthesis of a selective inhibitor for DRAK2 kinase. openlabnotebooks.org. [Link]

  • Discovery of TRD-93 as a novel DRAK2 inhibitor. MedPacto. [Link]

  • First set of selected compounds against DRAK2 kinase. openlabnotebooks.org. [Link]

  • Inhibition of eEF2-K by thieno[2,3-b]pyridine analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. Molecules. [Link]

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. [Link]

Sources

experimental setup for testing n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine as a chemosensitizer with topotecan

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Experimental Framework for Evaluating n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine as a Chemosensitizer with Topotecan

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental framework for the evaluation of this compound (referred to herein as 'Compound X') as a potential chemosensitizing agent to the topoisomerase I inhibitor, topotecan. The development of resistance to topotecan, often mediated by overexpression of efflux pumps like ABCG2 or enhanced DNA damage repair, significantly limits its clinical efficacy. This guide outlines a tiered, multi-stage validation process, beginning with initial in vitro screening for synergistic cytotoxicity and progressing to detailed mechanistic studies. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice. Our objective is to provide researchers with a robust, field-tested workflow to rigorously assess the potential of novel compounds to overcome topotecan resistance.

Scientific Rationale & Experimental Design

Topotecan is a cornerstone therapy for various malignancies, including ovarian and small cell lung cancer. Its mechanism of action involves the stabilization of the topoisomerase I-DNA covalent complex, which leads to DNA single-strand breaks upon collision with the replication fork. These breaks are then converted into cytotoxic double-strand breaks, ultimately triggering apoptosis. However, resistance mechanisms frequently emerge. A primary driver of this resistance is the ATP-binding cassette subfamily G member 2 (ABCG2) protein, also known as the breast cancer resistance protein (BCRP), which functions as a drug efflux pump to reduce intracellular topotecan concentration.

The thieno[2,3-b]pyridine scaffold, present in Compound X, is a privileged structure in medicinal chemistry, known to interact with various kinase and protein targets. Our hypothesis is that Compound X may act as a chemosensitizer by one of two primary mechanisms:

  • Inhibition of ABCG2: Compound X may directly bind to and inhibit the ABCG2 transporter, thereby increasing the intracellular accumulation and retention of topotecan.

  • Modulation of DNA Damage Response (DDR): Compound X could potentially inhibit key proteins in the DDR pathway (e.g., PARP or ATM/ATR kinases), preventing the repair of topotecan-induced DNA damage and amplifying its cytotoxic effect.

This guide details a logical workflow to test these hypotheses.

G cluster_0 Tier 1: In Vitro Synergy cluster_1 Tier 2: Mechanistic Validation cluster_2 Tier 3: Advanced Models A Select Cell Lines (e.g., NCI-H460/MX20 - High ABCG2 NCI-H460 - Low ABCG2) B Determine IC50 Values (Topotecan & Compound X Alone) A->B C Combination Assay (Checkerboard Titration) B->C D Calculate Combination Index (CI) (Chou-Talalay Method) C->D E Apoptosis Assay (Annexin V/PI) D->E If CI < 1 (Synergy) F Cell Cycle Analysis E->F G Molecular Analysis (Western Blot for γH2AX, ABCG2) F->G H Drug Efflux Assay (e.g., Hoechst 33342) G->H I 3D Spheroid Model H->I If Mechanism Supported J In Vivo Xenograft Study I->J

Figure 1: A tiered experimental workflow for validating Compound X as a topotecan chemosensitizer.

Tier 1: In Vitro Efficacy and Synergy Assessment

The primary goal of this tier is to determine if Compound X can synergistically enhance the cytotoxicity of topotecan in a relevant cancer cell model.

Protocol 2.1: Cell Line Selection and Maintenance

Rationale: The choice of cell line is critical. To directly test the hypothesis of ABCG2 inhibition, it is essential to use a pair of cell lines: one with high expression of ABCG2 and its parental counterpart with low expression. The NCI-H460 (non-small cell lung cancer) line and its mitoxantrone-resistant, ABCG2-overexpressing subline NCI-H460/MX20 are an excellent model system for this purpose.

  • Cell Lines:

    • NCI-H460 (ATCC® HTB-177™): Low ABCG2 expression.

    • NCI-H460/MX20: High ABCG2 expression (requires selection pressure).

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Maintenance of Resistance (for NCI-H460/MX20): To maintain high ABCG2 expression, the NCI-H460/MX20 line should be periodically cultured in the presence of a low concentration of mitoxantrone (e.g., 20 nM). Remove the selective agent at least 48 hours before any experiment to avoid confounding effects.

Protocol 2.2: Single-Agent and Combination Cytotoxicity Assay (MTT Assay)

Rationale: This protocol establishes the baseline cytotoxicity of each compound individually to determine the appropriate concentration range for the combination study. The MTT assay is a colorimetric method that measures metabolic activity as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Topotecan (hydrochloride)

  • Compound X

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed NCI-H460 and NCI-H460/MX20 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.

  • Drug Preparation:

    • Prepare stock solutions of Topotecan (10 mM in DMSO) and Compound X (10 mM in DMSO).

    • Create serial dilutions of each drug in culture medium. For topotecan, a range of 0.1 nM to 10 µM is appropriate. For Compound X, a starting range of 10 nM to 50 µM is recommended.

  • Combination Treatment (Checkerboard Array):

    • Remove the overnight culture medium from the cells.

    • Add 100 µL of medium containing the drugs to each well. For the combination assay, set up a matrix where concentrations of Topotecan vary along the rows and concentrations of Compound X vary along the columns.

    • Include controls: Vehicle (DMSO) only, Topotecan only, and Compound X only.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2.3: Data Analysis - IC50 and Combination Index (CI)

Rationale: The Combination Index (CI), derived from the Chou-Talalay method, is the gold standard for quantifying drug interactions. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

  • IC50 Calculation: For the single-agent data, normalize the absorbance readings to the vehicle control. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC50 value for each compound in each cell line.

  • CI Calculation: Use specialized software (e.g., CompuSyn, CalcuSyn) to calculate CI values from the combination assay data. The software will generate a Fa-CI plot (Fraction affected vs. CI), where CI values < 1 across a range of effect levels (e.g., Fa = 0.5, 0.75, 0.9) confirm synergy.

Table 1: Expected Outcome for IC50 Values (Hypothetical Data)

Cell LineCompoundIC50 (nM)Fold Resistance
NCI-H460Topotecan15-
NCI-H460/MX20Topotecan45030x
NCI-H460/MX20Topotecan + 1 µM Cmpd X503.3x

Table 2: Interpretation of Combination Index (CI) Values

CI ValueInterpretation
< 0.90Synergy
0.90 - 1.10Additive Effect
> 1.10Antagonism

Tier 2: Mechanistic Elucidation

If synergy is confirmed (CI < 1), particularly in the resistant NCI-H460/MX20 cell line, the next step is to investigate the underlying mechanism.

G Topotecan Topotecan ABCG2 ABCG2 Efflux Pump Topotecan->ABCG2 Efflux TopoisomeraseI Topoisomerase I Topotecan->TopoisomeraseI Inhibits CompoundX Compound X CompoundX->ABCG2 Hypothesized Inhibition DDR DNA Damage Response (DDR) CompoundX->DDR Hypothesized Inhibition DNA Nuclear DNA TopoisomeraseI->DNA Stabilizes Complex SSB Single-Strand Break DNA->SSB Replication Collision DSB Double-Strand Break SSB->DSB DSB->DDR Activates Apoptosis Apoptosis DDR->Apoptosis If damage is severe

Figure 2: Hypothesized mechanisms of Compound X in sensitizing cells to topotecan.

Protocol 3.1: Western Blot for DNA Damage and ABCG2 Expression

Rationale: This protocol directly measures molecular markers of drug action. An increase in the DNA double-strand break marker, phospho-Histone H2A.X (γH2AX), indicates enhanced DNA damage. A change in ABCG2 protein levels could suggest an off-target effect of Compound X on transporter expression.

Procedure:

  • Cell Treatment: Treat NCI-H460/MX20 cells with Topotecan, Compound X, and the combination for a shorter duration (e.g., 24 hours).

  • Lysate Preparation: Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-15% polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-γH2AX, anti-ABCG2, anti-β-actin as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Densitometry analysis should be performed to quantify changes. A significant increase in γH2AX in the combination group compared to topotecan alone would support a chemosensitization effect.

Protocol 3.2: Drug Efflux Assay

Rationale: To directly test the hypothesis that Compound X inhibits ABCG2 function, a substrate efflux assay can be employed. Hoechst 33342 is a fluorescent substrate for ABCG2; its retention inside the cell is inversely proportional to ABCG2 activity.

Procedure:

  • Cell Preparation: Harvest NCI-H460/MX20 cells and resuspend in phenol red-free medium at 1x10⁶ cells/mL.

  • Inhibitor Pre-incubation: Aliquot cells and pre-incubate with Compound X (at its IC20 concentration), a known ABCG2 inhibitor (e.g., Ko143) as a positive control, or vehicle for 30 minutes at 37°C.

  • Substrate Addition: Add Hoechst 33342 dye to a final concentration of 5 µM and incubate for 60 minutes at 37°C.

  • Flow Cytometry: Wash the cells with cold PBS and analyze them immediately on a flow cytometer, exciting with a UV laser and detecting emission in the blue channel (e.g., 450/50 nm).

  • Data Analysis: Increased blue fluorescence in the cells treated with Compound X compared to the vehicle control indicates inhibition of efflux, similar to the Ko143 positive control.

Summary and Future Directions

This application note provides a comprehensive, step-by-step guide to rigorously evaluate this compound as a topotecan chemosensitizer. The tiered approach ensures a logical progression from demonstrating synergistic activity to elucidating the underlying molecular mechanism. Positive results from these in vitro assays, particularly the confirmation of synergy (CI < 1) and a clear mechanism such as ABCG2 inhibition, would provide a strong rationale for advancing the compound to more complex models, including 3D tumor spheroids and, ultimately, in vivo xenograft studies in animal models to assess therapeutic efficacy and toxicity.

References

  • Doyle, L. A., & Ross, D. D. (2003). Multidrug resistance mediated by the breast cancer resistance protein (BCRP/ABCG2). Oncogene, 22(47), 7340–7358. [Link]

  • Robey, R. W., Pluchino, K. M., Hall, M. D., Fojo, A. T., Bates, S. E., & Gottesman, M. M. (2018). Revisiting the role of ABC transporters in multidrug resistance. Nature Reviews Cancer, 18(7), 452–464. [Link]

  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer, 6(10), 789–802. [Link]

developing an animal model to test the in vivo efficacy of n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Developing an Animal Model to Test the In Vivo Efficacy of n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine

Audience: Researchers, scientists, and drug development professionals.

An In Vivo Efficacy Model for Novel Anti-Inflammatory Agents: Testing this compound in a Murine Lipopolysaccharide (LPS) Challenge Model

Introduction and Scientific Rationale

The thieno[2,3-b]pyridine chemical scaffold is recognized as a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to bind to multiple, distinct biological targets. Derivatives of this core have shown significant promise as anti-proliferative agents in oncology, often by targeting key signaling molecules.[1][2][3] Extensive research has identified thieno[2,3-b]pyridines as potent inhibitors of various enzymes, including c-Src non-receptor tyrosine kinase, phosphoinositide-specific phospholipase C (PLC), and DRAK2 kinase.[4][5][6] These targets are not only implicated in cancer progression but are also critical nodes in inflammatory signaling cascades.

Given this background, we hypothesize that This compound , a novel compound from this class, possesses significant anti-inflammatory properties. To test this hypothesis, this guide details a robust, acute in vivo model of systemic inflammation induced by lipopolysaccharide (LPS) in mice.

LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[7] It primarily signals through Toll-like receptor 4 (TLR4), triggering a downstream cascade that results in the activation of transcription factors like NF-κB.[8] This, in turn, leads to the rapid and potent release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9] By pretreating animals with our test compound prior to an LPS challenge, we can quantitatively assess its ability to suppress this cytokine storm, providing a clear and rapid measure of its anti-inflammatory efficacy. This model is widely used as a first-line screen for potential anti-inflammatory drugs due to its high reproducibility and technically straightforward nature.[9]

Visualizing the Mechanism: LPS-Induced Inflammatory Pathway

The following diagram illustrates the canonical LPS signaling pathway, highlighting the cytokine production that serves as the primary endpoint for this study. The test compound is hypothesized to interfere with one or more steps in this cascade.

LPS_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88-Dependent Pathway TLR4->MyD88 Activates NFkB NF-κB Activation MyD88->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces Gene Transcription Test_Compound This compound (Hypothesized Point of Intervention) Test_Compound->MyD88 Inhibits?

Caption: LPS signaling cascade via TLR4, leading to cytokine production.

Ethical Considerations in Animal Research

All procedures involving live animals must be conducted with the highest commitment to ethical standards and animal welfare.

  • IACUC Approval: Prior to initiation, the entire study protocol must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).

  • ARRIVE Guidelines: This protocol is designed in accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency, methodological rigor, and reproducibility.[10][11] Researchers are required to follow these guidelines when planning, conducting, and publishing their work.[12][13][14]

Experimental Design and Workflow

This study will evaluate the ability of the test compound to reduce serum cytokine levels following an LPS challenge. A positive control, Dexamethasone, is included as a potent anti-inflammatory steroid known to be effective in this model.[9]

GroupNTreatment (Route)DoseChallenge (1 hr post-treatment)Primary Endpoints
18Vehicle (e.g., 0.5% CMC) (p.o.)10 mL/kgSaline (i.p.)Baseline Cytokine Levels
28Vehicle (e.g., 0.5% CMC) (p.o.)10 mL/kgLPS (0.5 mg/kg, i.p.)Max Cytokine Response
38Test Compound (p.o.)Low DoseLPS (0.5 mg/kg, i.p.)Serum TNF-α, IL-6
48Test Compound (p.o.)Mid DoseLPS (0.5 mg/kg, i.p.)Serum TNF-α, IL-6
58Test Compound (p.o.)High DoseLPS (0.5 mg/kg, i.p.)Serum TNF-α, IL-6
68Dexamethasone (p.o.)1 mg/kgLPS (0.5 mg/kg, i.p.)Serum TNF-α, IL-6

p.o. = oral gavage; i.p. = intraperitoneal

Caption: High-level experimental workflow from acclimation to analysis.

Detailed Protocols

Protocol 1: Animal Handling and Acclimation
  • Species/Strain: Male C57BL/6 mice, 8-10 weeks old.

  • Supplier: Procure animals from a certified commercial vendor.

  • Housing: House animals in groups of 4 per cage under standard conditions (12:12 hour light:dark cycle, 22 ± 2°C, 50 ± 10% humidity).

  • Diet: Provide standard chow and water ad libitum.

  • Acclimation: Allow animals to acclimate to the facility for a minimum of 7 days before initiating any procedures to minimize stress-related variables.

Protocol 2: Compound Formulation and Administration
  • Vehicle Selection: A common vehicle is 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water. The solubility of the test compound must be confirmed in the chosen vehicle. Sonication may be required to achieve a homogenous suspension.

  • Test Compound Formulation:

    • Calculate the required amount of compound based on the highest dose and number of animals.

    • Prepare a stock suspension. For example, to dose 10 mg/kg in a 10 mL/kg volume, prepare a 1 mg/mL suspension.

    • Serially dilute the stock to prepare the lower dose formulations.

    • Prepare fresh on the day of the experiment.

  • Administration:

    • Administer the compound, vehicle, or Dexamethasone via oral gavage (p.o.) using a 20G, 1.5-inch curved gavage needle.

    • The volume should be consistent across all animals, typically 10 mL/kg body weight.

Protocol 3: LPS-Induced Inflammation
  • LPS Preparation: Reconstitute lyophilized LPS (from E. coli O111:B4) in sterile, pyrogen-free saline to a stock concentration of 1 mg/mL. Further dilute to a working concentration of 0.05 mg/mL.[8][15]

  • Challenge: One hour after the test compound administration, inject each mouse (except Group 1) intraperitoneally (i.p.) with the LPS solution at a dose of 0.5 mg/kg.[16]

  • Control: Inject Group 1 animals with an equivalent volume of sterile saline i.p.

  • Timing: The peak of the cytokine response (TNF-α) typically occurs 1.5 to 2 hours post-LPS injection.[9] Therefore, sample collection is timed accordingly.

Protocol 4: Sample Collection
  • Timing: At 1.5 hours post-LPS challenge (2.5 hours after initial compound dosing), proceed with terminal blood collection.

  • Anesthesia: Anesthetize mice deeply with isoflurane or another IACUC-approved method. Confirm a deep plane of anesthesia via a toe pinch reflex test.

  • Cardiac Puncture:

    • Position the mouse on its back.

    • Using a 25G needle attached to a 1 mL syringe, insert the needle just below the xiphoid process, aiming towards the heart.

    • Gently aspirate to collect approximately 0.5-1.0 mL of blood.

  • Serum Processing:

    • Dispense the blood into a serum separator tube.

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (serum) and store it in aliquots at -80°C until analysis.

Protocol 5: Cytokine Quantification via Sandwich ELISA

This protocol provides a general outline for a sandwich ELISA, which is a common method for cytokine quantification.[17] It is critical to follow the specific instructions provided with the commercial ELISA kit being used.[18]

  • Plate Coating:

    • Dilute the capture antibody (e.g., anti-mouse TNF-α) in coating buffer to the manufacturer's recommended concentration.

    • Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding ELISA plate.

    • Seal the plate and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate 3 times.

    • Prepare a serial dilution of the cytokine standard (e.g., recombinant mouse TNF-α) to create a standard curve.

    • Dilute serum samples as needed in assay diluent. A 1:2 or 1:5 dilution is a good starting point.

    • Add 100 µL of the standards and diluted samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody:

    • Wash the plate 5 times.

    • Add 100 µL of the diluted biotinylated detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Enzyme Conjugate:

    • Wash the plate 5 times.

    • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well.

    • Incubate for 20-30 minutes at room temperature, protected from light.

  • Development and Reading:

    • Wash the plate 7 times.

    • Add 100 µL of TMB substrate solution to each well and incubate until a color gradient develops (5-15 minutes).

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

    • Read the absorbance at 450 nm on a microplate reader within 30 minutes.

Data Analysis and Interpretation
  • Standard Curve: Generate a four-parameter logistic (4-PL) curve fit from the absorbance values of the standards.

  • Cytokine Concentration: Interpolate the concentration of TNF-α and IL-6 in each sample from the standard curve. Adjust for the sample dilution factor.

  • Statistical Analysis:

    • Use a one-way ANOVA followed by a Dunnett's or Tukey's post-hoc test to compare the treatment groups to the LPS-only vehicle control group.

    • A p-value of < 0.05 is typically considered statistically significant.

  • Expected Outcome: A successful anti-inflammatory effect will be demonstrated by a statistically significant reduction in the serum concentrations of TNF-α and IL-6 in the compound-treated groups compared to the vehicle-treated LPS challenge group. A dose-dependent effect would provide stronger evidence of efficacy.

References

  • International Journal of Pharmaceutical Sciences and Research. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Available at: [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.
  • University of Auckland. ARRIVE guidelines. Available at: [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. Available at: [Link]

  • NC3Rs. The ARRIVE guidelines. Available at: [Link]

  • Phadke, A. S. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Clinical Research.
  • Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Semantic Scholar. Available at: [Link]

  • Deng, M., et al. (2012). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The Journal of Immunology. Available at: [Link]

  • Norecopa. ARRIVE Guidelines. Available at: [Link]

  • ResearchGate. (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. Available at: [Link]

  • NC3Rs. ARRIVE guidelines. Available at: [Link]

  • AMiner. Synthesis and Pharmacological Evaluation of Thieno[2,3-B]pyridine Derivatives As Novel C-Src Inhibitors. Available at: [Link]

  • Leung, E., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. Available at: [Link]

  • du Sert, N. P., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology. Available at: [Link]

  • Legaki, E., et al. (2016). Sequential ELISA to profile multiple cytokines from small volumes. Journal of Immunological Methods. Available at: [Link]

  • Ashoor, A., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Melior Discovery. LPS Model of Systemic Inflammation. Available at: [Link]

  • Tantry, A., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences. Available at: [Link]

  • Jamieson, S. M. F., et al. (2020). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • American Physiological Society. (2023). Lipopolysaccharide (LPS) induced acute lung injury and neuroinflammation in a new mouse model of COVID-19 disease. Available at: [Link]

  • Leung, E., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. European Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2024). Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential. Available at: [Link]

  • Scribd. Cytokine ELISA Protocol Guide. Available at: [Link]

  • ResearchGate. What is the best way to measure proinflammatory cytokines from mice serum?. Available at: [Link]

  • Leung, E., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry. Available at: [Link]

  • Wikipedia. Methenamine. Available at: [Link]

  • Jamieson, S. M. F., et al. (2020). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. ResearchGate. Available at: [Link]

  • Reynisson, J., et al. (2014). The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2008). Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. Available at: [Link]

Sources

Troubleshooting & Optimization

troubleshooting inconsistent results in n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound in cell-based assays. Our goal is to help you achieve consistent and reliable results in your experiments.

Introduction

This compound is a novel small molecule inhibitor belonging to the thieno[2,3-b]pyridine class of compounds. Thieno[2,3-b]pyridine derivatives have shown a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[1] Specifically, this compound has been developed as a potent and selective inhibitor of Janus kinases (JAKs), which are critical components of signaling pathways for numerous cytokines and growth factors. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including inflammatory disorders and cancer.

This guide will address common issues encountered during the use of this inhibitor in cell-based assays, providing scientifically grounded solutions to ensure the integrity and reproducibility of your data.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and use of this compound.

Q1: How should I store and handle the compound?

A1: The compound is typically supplied as a powder and should be stored at -20°C for long-term stability, which can be up to 3 years.[2] For short-term storage (up to 2 years), 4°C is acceptable.[2] The powder is stable at room temperature for the duration of shipping.[2] When handling the compound, always use appropriate personal protective equipment (PPE).

Q2: How do I prepare a stock solution?

A2: For quantities of 10 mg or less, we recommend dissolving the compound directly in the vial using a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM).[2] For larger quantities, it is advisable to weigh out the desired amount for immediate use.[2] Once prepared, stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C or below for up to one month, or at -80°C for up to six months.[2]

Q3: What is the recommended starting concentration for cell-based assays?

A3: The optimal concentration will be cell-line and assay-dependent. We recommend performing an initial dose-response curve to determine the appropriate concentration range for your specific system.[3] A typical starting range for many kinase inhibitors is between 1 nM and 10 µM. It is important to use the lowest concentration that produces the desired on-target effect to minimize potential off-target activities.[4][5]

Q4: Is the compound cell-permeable?

A4: Yes, this compound is designed to be cell-permeable. Its physicochemical properties are optimized for passive diffusion across the cell membrane. However, permeability can be influenced by the specific cell line and culture conditions.[5]

Q5: What is the maximum recommended concentration of DMSO in cell culture media?

A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%.[2] It is crucial to include a vehicle control (media with the same concentration of DMSO as your treated samples) in all experiments to account for any effects of the solvent itself.[4]

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: High Variability Between Replicate Wells

Symptoms:

  • Large standard deviations in your data.

  • Inconsistent dose-response curves.

  • Poor Z'-factor in high-throughput screening assays.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure the cell suspension is thoroughly and gently mixed before and during plating to prevent cells from settling.[6] For adherent cells, allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution.[7]
Edge Effects The outer wells of a microplate are prone to increased evaporation and temperature gradients, leading to variability.[8][9][10][11][12] To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[6] Using specialized plates with moats can also help.[9]
Pipetting Errors Calibrate your pipettes regularly.[11] For viscous solutions or small volumes, consider using reverse pipetting techniques to improve accuracy.[11] Using automated liquid handlers can also reduce variability in high-throughput settings.[13]
Cell Health and Passage Number Use cells that are healthy, in the exponential growth phase, and within a consistent, low passage number range.[14][15] Phenotypic drift can occur at high passage numbers, altering cellular responses.[14][16] It is recommended to establish a master and working cell bank system.[6]
Issue 2: Lower Than Expected Potency in Cell-Based Assays Compared to Biochemical Assays

Symptoms:

  • The IC50 value is significantly higher in cellular assays than in in-vitro kinase assays.

  • The compound appears to be inactive in cells at expected concentrations.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Poor Cell Permeability While the compound is designed to be cell-permeable, this can vary between cell types.[5] Consider increasing the incubation time to allow for sufficient intracellular accumulation.
Compound Instability The compound may be unstable in the cell culture media or subject to metabolic degradation by the cells.[4] Assess the stability of the compound in your specific media over the time course of your experiment. This can be done using techniques like HPLC.[17]
Serum Protein Binding Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective free concentration.[18][19][20] Try reducing the serum concentration during the treatment period or using serum-free media if your cells can tolerate it. Always test for serum interference during assay development.[18][19][20]
Target Not Expressed or Inactive Confirm that your target kinase (JAK) is expressed and active (phosphorylated) in your chosen cell line.[4] This can be verified by Western blot analysis.[4] If the target is not present or active, a different cell model may be necessary.[4]
Issue 3: Inconsistent Western Blot Results for Target Phosphorylation

Symptoms:

  • Variable levels of phosphorylated JAK or downstream STAT proteins.

  • High background signal, making it difficult to interpret the results.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Suboptimal Lysis and Sample Handling To preserve the phosphorylation state of proteins, it is critical to use lysis buffers containing phosphatase and protease inhibitors. Always keep samples on ice or at 4°C during preparation.
Inappropriate Blocking Buffer For phospho-specific antibodies, avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background.[21] Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.
Antibody Concentration The concentrations of both primary and secondary antibodies should be optimized.[21] Titrate your antibodies to find the optimal concentration that gives a strong signal with low background.[21]
Insufficient Washing Inadequate washing can lead to high background.[21] Increase the number and duration of wash steps with TBST to effectively remove unbound antibodies.[21]

Key Experimental Protocols

Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Plate cells in a 96-well, white, clear-bottom plate at a pre-optimized density and allow them to adhere overnight.[14]

  • Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the cells and add the compound dilutions. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader. The CellTiter-Glo® assay is highly sensitive and can detect as few as 10 cells per well.[15]

Western Blot for Phospho-JAK/STAT
  • Cell Treatment and Lysis: Treat cells with the compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane. For smaller proteins, a 0.2 µm pore size is recommended.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-JAK) overnight at 4°C. Wash the membrane thoroughly with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

Experimental Workflow for Kinase Inhibitor Screening

G cluster_0 Assay Preparation cluster_1 Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis prep_stock Prepare Compound Stock (10 mM in DMSO) serial_dilute Serial Dilution of Compound prep_stock->serial_dilute seed_cells Seed Cells in 96-Well Plate treat_cells Treat Cells (24-72h Incubation) seed_cells->treat_cells serial_dilute->treat_cells viability Cell Viability Assay (e.g., CellTiter-Glo) treat_cells->viability western Western Blot (p-JAK/p-STAT) treat_cells->western dose_response Generate Dose-Response Curves viability->dose_response western->dose_response ic50 Calculate IC50 dose_response->ic50

Caption: A typical workflow for evaluating a kinase inhibitor.

JAK/STAT Signaling Pathway

G compound n-Methyl-1-(thieno[2,3-b] pyridin-2-yl)methanamine jak JAK compound->jak inhibits cytokine Cytokine receptor Cytokine Receptor cytokine->receptor receptor->jak activates stat STAT jak->stat phosphorylates stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene Gene Transcription nucleus->gene

Caption: Inhibition of the JAK/STAT signaling pathway.

References

  • Wako Automation. (2023, December 16).
  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays.
  • Thermo Fisher Scientific. (2016, June 27). Reducing the edge effect - Advancing Cell Culture.
  • Oreate AI Blog. (2026, January 7).
  • Benchchem.
  • WellPlate.com. (2014, March 25).
  • Marin Biologic Laboratories.
  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022, January 27). MDPI.
  • ResearchGate. (2022, May 31). Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine-based Compounds As Antimicrobial and Anticancer Agents | Request PDF.
  • SelectScience. Resources to Improve Your Methods in Cell-Based Assays.
  • Promega Corporation.
  • Reaction Biology. (2022, May 11).
  • Captiv
  • ResearchGate.
  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells.
  • NIH. (2021, July 16). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism.
  • SPT Labtech. The Complete Guide to Cell-Based Assays.
  • Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. (2025, August 6).
  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues.
  • Sigma-Aldrich. Kinase Assay Kit.
  • Pharmaceutical Technology. (2019, October 2).
  • Benchchem. Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
  • PubMed. (2010, June 30).
  • NIH. (2017, May 26).
  • Benchchem. Technical Support Center: Troubleshooting Cell-Based Assay Reproducibility.
  • YouTube. (2021, October 22).
  • Wikipedia. Methenamine.
  • ResearchGate. (2010, June).
  • Abcam.
  • Taylor & Francis. (2026, January 9).
  • Cayman Chemical. (2019, August 13). Small Molecule Inhibitors Selection Guide | News & Announcements.
  • NIH's Seed. Regulatory Knowledge Guide for Small Molecules.
  • Protocols.io. (2024, May 31). In vitro kinase assay.
  • NIH. (2023, August 14).
  • ResearchGate. (2025, March 14). How do I solve variability issues with my MM1.S cell line.
  • Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Proteintech Group. How To Optimize Your Western Blot.
  • NCBI Bookshelf. (2015, September 18). Assay Interference by Chemical Reactivity - Assay Guidance Manual.
  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.
  • BASF. (2025, October 6).
  • Merck Millipore. Controlling Interfering Antibodies in Diagnostic Assays.
  • Cell Guidance Systems. (2021, January 18). Understanding and reducing variability in cell-based assays.
  • ResearchGate. (2016, January 21). High variation in the MTT assay absorbance value?.

Sources

optimizing the reaction conditions for the synthesis of n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and optimized synthesis. Our approach is rooted in explaining the causality behind experimental choices, providing a self-validating system for robust and reproducible results.

Introduction to the Synthesis

The synthesis of this compound, a molecule of interest in medicinal chemistry due to the prevalence of the thieno[2,3-b]pyridine scaffold in pharmacologically active compounds, is typically achieved through a two-step process. The first step involves the formylation of the thieno[2,3-b]pyridine core to yield the key intermediate, thieno[2,3-b]pyridine-2-carbaldehyde. The second, and final, step is the reductive amination of this aldehyde with methylamine to produce the target secondary amine.

This guide will provide a detailed walkthrough of this synthetic route, with a focus on optimizing reaction conditions and troubleshooting common issues that may arise during the experimental process.

Visualizing the Synthetic Pathway

Synthetic Pathway Thienopyridine Thieno[2,3-b]pyridine Aldehyde Thieno[2,3-b]pyridine- 2-carbaldehyde Thienopyridine->Aldehyde Vilsmeier-Haack Reaction (POCl3, DMF) Amine This compound Aldehyde->Amine Reductive Amination (CH3NH2, NaBH(OAc)3)

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of Thieno[2,3-b]pyridine-2-carbaldehyde

The introduction of a formyl group at the 2-position of the thieno[2,3-b]pyridine ring is efficiently achieved via the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[1]

Experimental Protocol: Vilsmeier-Haack Formylation
  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C during the addition. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.

  • Substrate Addition: Dissolve thieno[2,3-b]pyridine (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.

  • Reaction: After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield thieno[2,3-b]pyridine-2-carbaldehyde.

Part 2: Reductive Amination to this compound

Reductive amination is a robust method for forming carbon-nitrogen bonds and is ideal for the synthesis of the target secondary amine from the corresponding aldehyde.[2][3] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and high selectivity for reducing the iminium ion in the presence of the aldehyde.[4][5]

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of thieno[2,3-b]pyridine-2-carbaldehyde (1 equivalent) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add a solution of methylamine (1.5-2.0 equivalents, e.g., as a solution in THF or as methylamine hydrochloride with an added equivalent of a non-nucleophilic base like triethylamine).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir for 15-30 minutes to ensure any remaining reducing agent is decomposed.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. A gradient of DCM/methanol with a small percentage of ammonium hydroxide can be effective for eluting the amine product.

Optimizing Reaction Conditions: A Tabular Guide
ParameterRecommended ConditionRationale & Expert Insights
Solvent Anhydrous DCE, THF, or DCMAprotic solvents are preferred as protic solvents can react with the reducing agent. DCE is often an excellent choice.[5]
Reducing Agent Sodium TriacetoxyborohydrideOffers high selectivity for the iminium ion over the aldehyde, minimizing side reactions like alcohol formation. It is also less toxic than alternatives like sodium cyanoborohydride.[4][5]
Amine Source Methylamine solution or Methylamine HCl with Et₃NUsing the free base solution is straightforward. If using the hydrochloride salt, a non-nucleophilic base is required to liberate the free amine for the reaction.
Stoichiometry Aldehyde: 1 eq., Amine: 1.5-2.0 eq., NaBH(OAc)₃: 1.5 eq.A slight excess of the amine and reducing agent helps to drive the reaction to completion.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature. For less reactive substrates, gentle heating (e.g., to 40°C) may be beneficial.
pH Weakly acidic to neutralThe formation of the iminium ion is favored under slightly acidic conditions. If starting with the free base of methylamine, the reaction medium is typically sufficiently neutral.

Troubleshooting Guide

Caption: Troubleshooting flowchart for the reductive amination step.

Q&A Troubleshooting Guide

Q1: My reaction is very slow or has not gone to completion, and I still see the starting aldehyde on my TLC plate. What should I do?

  • A1: Causality & Solution: This is a common issue that can stem from several factors.

    • Inactive Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive. Ensure you are using a fresh bottle or a properly stored reagent.

    • Insufficient Imine Formation: The rate-limiting step can be the formation of the imine. You can try pre-stirring the aldehyde and methylamine for a longer period (e.g., 2 hours) before adding the reducing agent. Adding a catalytic amount of acetic acid can also promote imine formation, though it should be done cautiously as it can also accelerate the decomposition of the borohydride reagent.

    • Stoichiometry: Ensure you are using a sufficient excess of methylamine and the reducing agent. Try increasing the equivalents to 2.0 and 1.8, respectively.

Q2: I am observing a significant amount of the corresponding alcohol (from the reduction of the aldehyde) as a byproduct. How can I prevent this?

  • A2: Causality & Solution: The formation of the alcohol indicates that the reducing agent is reducing the starting aldehyde before it can form the imine.

    • Choice of Reducing Agent: While NaBH(OAc)₃ is selective, if significant alcohol formation is observed, it may indicate that the imine formation is particularly slow. Ensure that the reducing agent is added after the aldehyde and amine have had sufficient time to react.

    • Temperature Control: Adding the reducing agent at a lower temperature (e.g., 0°C) and then allowing the reaction to slowly warm to room temperature can sometimes mitigate this side reaction.

Q3: My final product is contaminated with a higher molecular weight impurity which I suspect is the tertiary amine (from dialkylation). How can I avoid this and purify my product?

  • A3: Causality & Solution: The formation of a tertiary amine occurs when the desired secondary amine product reacts with another molecule of the aldehyde.

    • Reaction Control: This is less common with NaBH(OAc)₃ compared to other reducing agents but can still occur. Using a minimal excess of the aldehyde (or even a slight excess of the amine) can help. Ensure the reaction is monitored closely and worked up as soon as the starting aldehyde is consumed.

    • Purification: Purification can be achieved via column chromatography. Using a silica gel column with a mobile phase containing a small amount of a basic modifier (e.g., 1% triethylamine or ammonium hydroxide in a DCM/methanol gradient) can effectively separate the secondary and tertiary amines.

Q4: How should I monitor the reaction progress effectively?

  • A4: Causality & Solution: Effective reaction monitoring is crucial for determining the endpoint and preventing side reactions.

    • TLC Analysis: A simple and effective method is TLC. Use a mobile phase that gives good separation between the starting aldehyde and the product amine (e.g., 10-20% methanol in DCM). The aldehyde is typically less polar than the amine product. Staining the TLC plate with potassium permanganate can help visualize both the aldehyde and the amine spots.[6]

    • LC-MS Analysis: For more precise monitoring, LC-MS is an excellent tool to track the disappearance of the starting materials and the appearance of the product, as well as any side products.

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction preferred for the formylation of thieno[2,3-b]pyridine?

  • A1: The thieno[2,3-b]pyridine ring system is electron-rich enough to undergo electrophilic substitution. The Vilsmeier-Haack reaction is a mild and efficient method for formylation that avoids the harsh conditions of other formylation methods like the Gattermann-Koch reaction, which are often not compatible with sensitive heterocyclic systems.[1][7]

Q2: Can I use other reducing agents for the reductive amination step?

  • A2: Yes, other reducing agents can be used, but they come with trade-offs.

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and will readily reduce the starting aldehyde. If used, the imine must be pre-formed and isolated, or the NaBH₄ must be added after complete imine formation is confirmed.

    • Sodium Cyanoborohydride (NaBH₃CN): This is also a selective reducing agent, but it is highly toxic and can generate hydrogen cyanide gas, especially under acidic conditions. NaBH(OAc)₃ is a safer and equally effective alternative.[2]

Q3: What is the best way to handle and store sodium triacetoxyborohydride?

  • A3: Sodium triacetoxyborohydride is hygroscopic and will decompose in the presence of moisture. It should be stored in a tightly sealed container in a desiccator. When weighing and dispensing the reagent, it is best to do so in a dry atmosphere (e.g., under a stream of nitrogen or in a glovebox if possible) and to work quickly to minimize exposure to air.

Q4: How can I confirm the identity and purity of my final product, this compound?

  • A4: The structure and purity of the final product should be confirmed by a combination of analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. You should expect to see a singlet for the N-methyl group and a singlet or doublet for the methylene group adjacent to the nitrogen, in addition to the aromatic signals of the thieno[2,3-b]pyridine core.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the final compound.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Jork, H., Funk, W., Fischer, W., & Wimmer, H. (1990). Thin-Layer Chromatography: Reagents and Detection Methods, Volume 1a. VCH.
  • Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 135-141. [Link]

  • Leung, C. H., et al. (2020). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. MedChemComm, 11(5), 845-855. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2023). Reddit. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

  • Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). (2021). Egyptian Journal of Chemistry, 64(8), 4223-4235. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (2005). Organic Preparations and Procedures International, 37(4), 311-343. [Link]

  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2021). Chemistry of Heterocyclic Compounds, 57(1), 74-80. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27341-27364. [Link]

  • Supplementary Information. (n.d.). [Link]

  • Synthesis and Docking Studies of Some 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine Derivatives. (2014). Iranian Journal of Pharmaceutical Research, 13(4), 1335-1343. [Link]

  • Synthesis, Reactions, and Characterization of 6-Amino-4-(Benzo[b]Thiophen-2-YL). (2012). Phosphorus, Sulfur, and Silicon and the Related Elements, 187(5), 554-565. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. [Link]

Sources

Technical Support Center: Ensuring the Stability of n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding the potential instability factors and implementing the recommended protocols, you can ensure the integrity of your experiments and the reliability of your results.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My analytical results for this compound solutions are inconsistent. What could be the cause?

Inconsistent analytical results are often the first indication of compound degradation. This compound, as a thienopyridine derivative, may be susceptible to several degradation pathways in solution. The primary factors to consider are:

  • Oxidation: The thienopyridine core and the secondary amine are potential sites for oxidation. This can be initiated by dissolved oxygen, peroxide impurities in solvents, or exposure to light. Studies on related thienopyridines, such as clopidogrel, have shown that N-oxidation is a significant degradation pathway[1][2].

  • pH Instability: The compound's stability can be highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze degradation. Acid-catalyzed transformations have been observed in other thienopyridine structures[3].

  • Solvent Reactivity: The choice of solvent is critical. Protic solvents may participate in degradation reactions, and solvent impurities can act as catalysts.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.

  • Light Exposure: Photodegradation can occur, especially if the compound has chromophores that absorb UV or visible light.

Q2: What are the visible signs of degradation in my stock solution?

While analytical techniques are the most reliable way to detect degradation, you may observe physical changes in your solution, such as:

  • Color Change: The appearance of a yellow or brown tint in a previously colorless solution can indicate the formation of degradation products.

  • Precipitation: The formation of a precipitate may suggest that the degradation products are less soluble than the parent compound.

Any visible change should prompt an immediate investigation into the solution's integrity using an appropriate analytical method.

Q3: What are the recommended storage conditions for this compound solutions?

To minimize degradation, solutions of this compound should be stored with the following precautions, based on general guidelines for similar compounds[4]:

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CReduces the rate of chemical degradation.
Atmosphere Under an inert gas (Argon or Nitrogen)Minimizes oxidation by displacing dissolved oxygen[4].
Light Protected from light (amber vials)Prevents photodegradation.
Container Tightly sealed, high-quality glass vialsPrevents solvent evaporation and contamination.

TROUBLESHOOTING GUIDES

Issue 1: Rapid Degradation Observed in a Protic Solvent (e.g., Methanol, Ethanol)

Underlying Cause: Protic solvents contain hydroxyl groups that can potentially participate in degradation reactions, either as a nucleophile or by promoting oxidative processes.

Troubleshooting Steps:

  • Switch to an Aprotic Solvent: If your experimental design allows, switch to a less reactive aprotic solvent such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO).

  • Use High-Purity Solvents: Ensure that the solvents are of high purity (e.g., HPLC or LC-MS grade) and are free of peroxide impurities. Peroxides are common in ethers like THF and can be a source of oxidation.

  • Degas the Solvent: Before preparing your solution, degas the solvent by sparging with an inert gas (argon or nitrogen) or by sonication under vacuum. This will remove dissolved oxygen.

Workflow for Solvent Selection and Preparation:

Caption: Solvent Selection Workflow for Enhanced Stability.

Issue 2: Degradation is Occurring Even in an Aprotic Solvent.

Underlying Cause: If degradation persists in an aprotic solvent, the pH of the solution or exposure to light and heat are likely contributing factors.

Troubleshooting Steps:

  • pH Control:

    • Avoid Strong Acids and Bases: Do not use strong acids or bases to adjust the pH unless absolutely necessary for your experiment. Thienopyridine derivatives can be unstable under strongly acidic or basic conditions[3][4].

    • Use a Buffer System: If pH control is required, use a suitable buffer system to maintain a neutral or near-neutral pH. The optimal pH for stability should be determined experimentally.

  • Photostability Assessment:

    • Conduct a Forced Degradation Study: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber) and compare its stability to a sample protected from light.

    • Implement Light Protection: If the compound is found to be light-sensitive, all subsequent work must be performed under amber or light-protected conditions.

  • Thermal Stability Assessment:

    • Forced Thermal Degradation: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C) and monitor the degradation rate over time compared to a control at a lower temperature.

    • Maintain Cold Chain: If thermally labile, ensure the compound and its solutions are kept at the recommended low temperature throughout the experimental workflow.

Logical Relationship of Stability Factors:

Stability_Factors cluster_0 Primary Stability Concerns cluster_1 Mitigation Strategies Oxidation Oxidation Inert_Atmosphere Inert Atmosphere Oxidation->Inert_Atmosphere pH pH Buffer_Control Buffer Control pH->Buffer_Control Light Light Light_Protection Light Protection Light->Light_Protection Temperature Temperature Low_Temperature Low Temperature Temperature->Low_Temperature

Caption: Key Factors Influencing Compound Stability and Their Mitigation.

EXPERIMENTAL PROTOCOLS

Protocol 1: Step-by-Step Guide for Preparing a Stable Stock Solution

This protocol is designed to minimize the initial degradation of this compound during solution preparation.

Materials:

  • This compound solid

  • High-purity, degassed aprotic solvent (e.g., DMSO or ACN)

  • Inert gas source (Argon or Nitrogen)

  • Amber glass vials with screw caps and PTFE septa

  • Analytical balance

  • Calibrated pipettes

Procedure:

  • Inert Atmosphere: Purge an amber vial with a gentle stream of argon or nitrogen for 1-2 minutes.

  • Weighing: Tare the purged vial on an analytical balance and add the desired amount of solid this compound.

  • Solvent Addition: Add the calculated volume of degassed aprotic solvent to the vial.

  • Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • Inert Overlay: Briefly uncap the vial and flush the headspace with the inert gas before re-capping tightly.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Monitoring Degradation Using High-Performance Liquid Chromatography (HPLC)

Regularly assessing the purity of your solution is crucial. HPLC is a powerful tool for this purpose. While specific methods for this compound are not widely published, a general reverse-phase HPLC method can be developed.

Suggested Starting HPLC Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection UV at 254 nm and 280 nm (or Diode Array Detector)
Injection Volume 1-5 µL

Procedure:

  • Prepare Standards: Prepare a fresh calibration curve of this compound at known concentrations.

  • Analyze Test Sample: Dilute your stock or working solution to fall within the calibration range and inject it into the HPLC system.

  • Data Analysis:

    • Peak Area: A decrease in the peak area of the parent compound over time indicates degradation.

    • Impurity Peaks: The appearance of new peaks suggests the formation of degradation products.

    • Purity Calculation: Calculate the purity of your sample using the peak area percentage.

For definitive identification of degradation products, liquid chromatography-mass spectrometry (LC-MS) can be employed[5].

References

  • Borozan, S., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. [Link]

  • Borozan, S., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. [Link]

  • Borozan, S., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ResearchGate. [Link]

  • Huang, C., et al. (2022). Several non-salt and solid thienopyridine derivatives as oral P2Y12 receptor inhibitors with good stability. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. [Link]

  • PubChem. (n.d.). N-Methyl-1-(thiophen-2-yl)methanamine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Retrieved from [Link]

  • FASS. (n.d.). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed. [Link]

  • Khan, I., et al. (2022). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Tumkevicius, S., et al. (2018). Transformations of 3-Amino-N-[2-(5-methyl-2-furyl)ethyl]thieno[2,3-b]pyridine-2-carboxamides in Acidic Media. ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. Retrieved from [Link]

  • MDPI. (2022). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Retrieved from [Link]

  • Niu, H., et al. (2025). Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems. ResearchGate. [Link]

  • Theobald, D. S., et al. (2008). Formation of the N-methylpyridinium derivative to improve the detection of buprenorphine by liquid chromatography-mass spectrometry. PubMed. [Link]

  • ResearchGate. (2017). (PDF) Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for strategies to enhance the oral bioavailability of n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals actively working with this and structurally related compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. The information provided is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your research.

I. Understanding the Molecule: A Quick Reference

PropertyValue/InformationSource
IUPAC Name This compoundN/A
CAS Number 868755-42-4[1]
Molecular Formula C9H10N2S[2]
Molecular Weight 178.26 g/mol N/A
Predicted Lipophilicity (LogP) Likely moderate to high due to the fused heterocyclic ring system.Inferred
Predicted Solubility Likely low aqueous solubility, a common trait for such heterocyclic structures.Inferred
Probable Metabolic Pathways Susceptible to hepatic metabolism, potentially via cytochrome P450 (CYP) enzymes, similar to other thienopyridines.[3][4][5][6]Inferred from related compounds

II. Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the pre-formulation and in vitro testing of this compound.

Q1: My in vitro permeability assay (e.g., Caco-2) shows low apparent permeability (Papp) for the compound. What are the likely reasons and what should I try next?

A1: Low apparent permeability in a Caco-2 assay can stem from several factors. Firstly, the inherent physicochemical properties of your compound, such as low aqueous solubility or high lipophilicity, can limit its ability to partition into and traverse the cell monolayer.[7] Secondly, the compound may be a substrate for efflux transporters, like P-glycoprotein (P-gp), which are expressed on Caco-2 cells and actively pump the compound back into the apical (donor) compartment.[]

  • Troubleshooting Steps:

    • Assess Solubility: First, confirm the compound's solubility in the assay buffer. If it's precipitating, the permeability results will be inaccurate. Consider using a formulation with solubilizing excipients.

    • Investigate Efflux: To determine if your compound is a P-gp substrate, run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the apical-to-basolateral (A-B) Papp value in the presence of the inhibitor suggests that efflux is a limiting factor.[]

    • Formulation Strategies: If low solubility is the primary issue, consider formulating the compound in a lipid-based system or as a nanosuspension for subsequent in vitro and in vivo studies.[1][9]

Q2: I'm observing high inter-individual variability in my in vivo pharmacokinetic studies in animal models. What could be the cause?

A2: High variability in in vivo studies is a common challenge, particularly for compounds with low oral bioavailability. Several factors can contribute to this:

  • First-Pass Metabolism: Thienopyridines are known to undergo extensive first-pass metabolism in the liver, primarily mediated by CYP enzymes.[3][4] Genetic polymorphisms in these enzymes among the animal population can lead to significant differences in metabolic rates and, consequently, systemic exposure.[6]

  • Food Effects: The presence or absence of food in the gastrointestinal (GI) tract can significantly impact the absorption of poorly soluble drugs.[10][11]

  • GI Tract Physiology: Variations in gastric pH, intestinal transit time, and gut microbiota among individual animals can also contribute to variable absorption.

  • Troubleshooting and Mitigation:

    • Standardize Feeding: Ensure a consistent feeding schedule for all animals in the study (e.g., fasted or fed state) to minimize food-related variability.

    • Consider the Formulation: A robust formulation, such as a self-emulsifying drug delivery system (SEDDS), can help overcome solubility issues and may reduce the impact of physiological variability.[12]

    • Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes to identify the primary CYP enzymes responsible for your compound's metabolism. This can provide insights into potential sources of variability.

Q3: Should I consider a prodrug approach for this compound? What are the potential benefits and drawbacks?

A3: A prodrug strategy is a viable approach to enhance the bioavailability of compounds with amine functionalities.[13][14][15][16][17]

  • Potential Benefits:

    • Improved Permeability: By masking the polar amine group, a prodrug can exhibit increased lipophilicity, leading to enhanced passive diffusion across the intestinal epithelium.[15]

    • Increased Solubility: Certain promoieties can be attached to increase the aqueous solubility of the parent drug.[17]

    • Bypass First-Pass Metabolism: A well-designed prodrug may be less susceptible to first-pass metabolism, allowing more of the parent drug to reach systemic circulation.

    • Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes at the target site.

  • Potential Drawbacks:

    • Inefficient Conversion: The conversion of the prodrug to the active parent drug may be incomplete or too slow, resulting in suboptimal therapeutic levels.

    • Toxicity of the Promoieties: The cleaved promoiety must be non-toxic.

    • Altered Pharmacokinetics: The prodrug will have its own pharmacokinetic profile, which needs to be carefully characterized.

  • Recommendation: A prodrug approach is worth considering, especially if low permeability due to the amine group is a major hurdle. Initial in silico and in vitro screening of different promoieties would be a prudent first step.

III. Troubleshooting Guides

This section provides detailed guidance for specific experimental challenges.

Guide 1: Optimizing Lipid-Based Formulations

Issue: Poor emulsification or drug precipitation upon dilution of a Self-Emulsifying Drug Delivery System (SEDDS).

Causality: The ratio of oil, surfactant, and co-surfactant is critical for the formation of a stable microemulsion upon contact with aqueous media in the GI tract.[2] An imbalance can lead to poor emulsification and drug precipitation, negating the bioavailability enhancement.

Troubleshooting Workflow:

G start Start: Poor Emulsification solubility Screen Excipient Solubility start->solubility 1. Check Drug Solubility in Oils/Surfactants ternary Construct Ternary Phase Diagrams solubility->ternary 2. Select High-Solubility Excipients optimize Optimize Component Ratios ternary->optimize 3. Identify Self-Emulsifying Region characterize Characterize Droplet Size & PDI optimize->characterize 4. Prepare Formulations dilution Perform Dilution Studies characterize->dilution 5. Evaluate Stability precip Assess Drug Precipitation dilution->precip 6. Simulate GI Conditions end End: Optimized Formulation precip->end

Step-by-Step Guidance:

  • Excipient Screening: Systematically screen the solubility of your compound in a panel of pharmaceutically acceptable oils, surfactants, and co-surfactants.

  • Ternary Phase Diagrams: Construct ternary phase diagrams using the excipients that show the best solubilizing capacity. This will help identify the concentration ranges that lead to spontaneous emulsification.

  • Formulation Optimization: Prepare several formulations within the identified self-emulsifying region and visually assess their emulsification performance in water.

  • Droplet Size Analysis: Characterize the droplet size and polydispersity index (PDI) of the resulting microemulsions using dynamic light scattering. Aim for a droplet size below 200 nm for optimal absorption.[18]

  • In Vitro Dissolution: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to ensure the drug remains in solution.

Guide 2: Addressing Low Recovery in In Vivo Pharmacokinetic Studies

Issue: Consistently low and variable plasma concentrations of the compound after oral administration in animal models.

Causality: This often points to a combination of poor absorption and high first-pass metabolism. The thienopyridine scaffold is known to be metabolized by hepatic CYP enzymes.[3][5]

Troubleshooting Workflow:

G start Start: Low In Vivo Recovery iv_pk Conduct IV PK Study start->iv_pk 1. Determine IV Clearance bioavailability Calculate Absolute Bioavailability iv_pk->bioavailability 2. Compare Oral vs. IV AUC metabolism In Vitro Metabolism Assay (Microsomes) bioavailability->metabolism If F < 30% permeability Caco-2 Permeability Assay bioavailability->permeability If F < 30% formulation Re-evaluate Formulation metabolism->formulation If High Clearance prodrug Consider Prodrug Strategy metabolism->prodrug Alternative permeability->formulation If Low Permeability permeability->prodrug Alternative end End: Improved Exposure formulation->end prodrug->end

Step-by-Step Guidance:

  • Intravenous (IV) Pharmacokinetics: If not already done, perform an IV pharmacokinetic study to determine the compound's clearance and volume of distribution. This is essential for calculating absolute oral bioavailability.[19]

  • Calculate Absolute Bioavailability (F%): F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. A low F% confirms a bioavailability issue.

  • In Vitro Metabolism: Use liver microsomes to assess the metabolic stability of your compound. A high rate of metabolism will correlate with high in vivo clearance.

  • Re-evaluate Formulation: If poor solubility and permeability are contributing factors, consider advanced formulations like nanoparticle systems, which can enhance absorption and potentially reduce first-pass metabolism by targeting lymphatic uptake.[20][21][22]

  • Co-administration with Inhibitors: As a mechanistic study, consider co-administering your compound with a broad-spectrum CYP inhibitor in an animal model to see if exposure increases. This can help confirm the role of first-pass metabolism.

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Materials:

  • Caco-2 cells (ATCC)

  • Transwell® inserts (0.4 µm pore size)

  • DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Hank's Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • Test compound and analytical standards

  • LC-MS/MS system[23][24][25][26][27]

Methodology:

  • Cell Culture: Culture Caco-2 cells in DMEM with 10% FBS and 1% Pen-Strep. Seed cells onto Transwell® inserts at a density of 6 x 10^4 cells/cm².

  • Monolayer Formation: Culture the cells for 21-25 days, changing the media every 2-3 days.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be >250 Ω·cm². Additionally, assess the permeability of the paracellular marker, Lucifer yellow (<1%).[28][29]

  • Permeability Assay:

    • Wash the monolayer with pre-warmed HBSS.

    • Add the test compound (e.g., at 10 µM) to the apical (A) side for A-B transport or the basolateral (B) side for B-A transport.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

    • Analyze the concentration of the compound in the samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.[]

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

Objective: To determine the intestinal permeability and absorption rate of the compound in a more physiologically relevant model.

Materials:

  • Sprague-Dawley rats (250-300 g)

  • Anesthetics

  • Perfusion pump

  • Krebs-Ringer buffer

  • Test compound

  • Surgical instruments

  • LC-MS/MS system

Methodology:

  • Animal Preparation: Anesthetize the rat and perform a midline abdominal incision to expose the small intestine.[30][31][32]

  • Cannulation: Isolate a 10-15 cm segment of the jejunum and cannulate both ends with flexible tubing.

  • Perfusion:

    • Gently rinse the intestinal segment with warm saline.

    • Perfuse the Krebs-Ringer buffer containing the test compound at a constant flow rate (e.g., 0.2 mL/min).

    • Allow for a 30-minute equilibration period.

    • Collect the perfusate from the outlet cannula at regular intervals for 90-120 minutes.

  • Sample Analysis: Determine the concentration of the compound in the collected perfusate samples by LC-MS/MS.

  • Data Analysis: Calculate the effective permeability (Peff) based on the disappearance of the compound from the perfusate, correcting for any water flux.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and oral bioavailability of the compound.

Materials:

  • Sprague-Dawley rats or BALB/c mice

  • Test compound formulation (e.g., solution, suspension, or SEDDS)

  • Dosing gavage needles and syringes

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Dosing: Administer the compound formulation to a group of animals via oral gavage at a specific dose. For bioavailability determination, a separate group will receive an intravenous (IV) dose.[19][33][34][35]

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the compound from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.

V. References

  • Farid, N. A., et al. (2010). Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. Drug Metabolism and Disposition. Available at: [Link]

  • Abdellatif, M., et al. (2022). NANO-DELIVERY SYSTEMS FOR ENHANCING ORAL BIOAVAILABILITY OF DRUGS. International Journal of Applied Pharmaceutics. Available at: [Link]

  • Angiolillo, D. J., et al. (2011). Metabolic differences of current thienopyridine antiplatelet agents. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Fatouros, D. G., et al. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Journal of Drug Delivery Science and Technology. Available at: [Link]

  • Gao, L., et al. (2005). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs. Current Nanoscience. Available at: [Link]

  • Fatouros, D. G., et al. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Therapeutic Delivery. Available at: [Link]

  • O'Driscoll, C. M. (2012). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. American Pharmaceutical Review. Available at: [Link]

  • Cattaneo, M. (2010). Metabolic pathways for the transformation of thienopyridines to their active metabolites. ResearchGate. Available at: [Link]

  • Fatouros, D. G., et al. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. PMC. Available at: [Link]

  • EURL ECVAM. (2014). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Data Catalogue. Available at: [Link]

  • Wang, Y., et al. (2020). The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs. International Journal of Nanomedicine. Available at: [Link]

  • Pridgen, E. M., et al. (2015). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. Molecular Pharmaceutics. Available at: [Link]

  • European Union. (2013). In vitro Caco-2 permeability. TSAR. Available at: [Link]

  • JoVE. (2024). Methods for Studying Drug Absorption: In situ. Available at: [Link]

  • Baek, J-S., et al. (2021). Nanoparticle tools for maximizing oral drug delivery. Pharmaceutics. Available at: [Link]

  • Lennernäs, H. (2015). In situ perfusion in rodents to explore intestinal drug absorption: challenges and opportunities. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sygnature Discovery. In vivo PK / Pharmacokinetic Studies. Available at: [Link]

  • Schanker, L. S., et al. (1958). Intestinal Absorption by Perfusion in Situ. Journal of Applied Physiology. Available at: [Link]

  • Renukuntla, J., et al. (2013). Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. International Journal of Pharmaceutics. Available at: [Link]

  • Mega, J. L., et al. (2010). Genotyping, Clopidogrel Metabolism, and the Search for the Therapeutic Window of Thienopyridines. Circulation. Available at: [Link]

  • Di, L., et al. (2017). Automated Permeability Assays for Caco-2 and MDCK Cells. Diva Portal. Available at: [Link]

  • Yale School of Medicine. Small Molecules Quantitation. Proteomics. Available at: [Link]

  • Huang, Y., et al. (2023). In Situ Single-Pass Intestinal Perfusion in Rats for Intestinal Permeability Investigation of Drugs. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wiviott, S. D., et al. (2009). Metabolic pathways for biotransformation of thienopyridines to active metabolites. ResearchGate. Available at: [Link]

  • van den Abeele, J., et al. (2022). Exploring the Predictive Power of the In Situ Perfusion Technique towards Drug Absorption: Theory, Practice, and Applications. Pharmaceutics. Available at: [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. Molecules. Available at: [Link]

  • De Nys, H., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst. Available at: [Link]

  • Liederer, B. M., et al. (2011). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology. Available at: [Link]

  • Chumbley, C. W., et al. (2019). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Shrestha, N., et al. (2021). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Pharmaceutics. Available at: [Link]

  • D'Arienzo, C. J., et al. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

  • He, S-M., et al. (2019). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Shrestha, N., et al. (2021). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Semantic Scholar. Available at: [Link]

  • Maher, S., et al. (2011). Oral Absorption Enhancement: Taking the Next Steps in Therapeutic Delivery. Therapeutic Delivery. Available at: [Link]

  • Tsume, Y., et al. (2024). Oral Absorption of Middle-to-Large Molecules and Its Improvement, with a Focus on New Modality Drugs. Pharmaceutics. Available at: [Link]

  • Whitehead, K., et al. (2008). Absorption Enhancers: Applications and Advances. Pharmaceutical Technology. Available at: [Link]

  • Rautio, J. (2019). Prodrug Strategies in Medicinal Chemistry. American Chemical Society. Available at: [Link]

  • Fralish, K. C., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics. Available at: [Link]

  • Giarolla, J. (2021). Prodrug Design to Enhance Bioavailability and Systemic Delivery. OUCI. Available at: [Link]

  • da Silva, V. M., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available at: [Link]

  • Eroğlu, K., et al. (2023). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen. Available at: [Link]

  • Fayed, E. A., et al. (2021). Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thieno[1][20]pyridine scaffold. ResearchGate. Available at: [Link]

  • Pervan, M., et al. (2021). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. Cancers. Available at: [Link]

  • Dotsenko, V. V., et al. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin. Available at: [Link]

  • Hafez, H. N., et al. (2018). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: Refining Purification Methods for n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and purification of n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine. This document is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis of thieno[2,3-b]pyridine derivatives. As a Senior Application Scientist, I have designed this guide to provide not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively. Our focus here is on achieving high purity of the target compound, a critical aspect for downstream applications.

This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental challenges and a Frequently Asked Questions (FAQs) section for more general inquiries. We will delve into common issues such as persistent impurities, low recovery yields, and challenges with chromatographic separation.

Part 1: Troubleshooting Guide

This section is formatted to help you quickly identify and resolve common problems encountered during the purification of this compound.

Issue 1: Low Yield After Aqueous Workup/Extraction

Symptoms: You observe a significant loss of your product after performing an acid-base extraction or aqueous washes.

Potential Causes & Solutions:

  • Incorrect pH during Acid-Base Extraction: The basicity of the secondary amine in the target compound is crucial for a successful acid-base extraction.[1][2] If the pH of the acidic aqueous phase is not sufficiently low, the amine will not be fully protonated, leading to incomplete transfer from the organic layer. Conversely, during basification to recover the free amine, if the pH is not high enough, the amine salt will not be fully neutralized, resulting in poor extraction back into the organic phase.

    • Protocol:

      • Acidic Wash: When extracting basic impurities, use a dilute acid solution (e.g., 1M HCl) and ensure the aqueous phase reaches a pH of ~2.[3]

      • Basification: To recover your product, use a base like 2M NaOH or saturated sodium bicarbonate and ensure the aqueous phase reaches a pH of ~10-11 before extracting with an organic solvent.

      • Verification: Always check the pH of the aqueous layer with pH paper or a calibrated pH meter after each extraction step.

  • Emulsion Formation: Vigorous shaking of the separatory funnel, especially with chlorinated solvents, can lead to the formation of a stable emulsion, trapping your product at the interface.

    • Solutions:

      • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

      • Brine Wash: Add a saturated aqueous solution of NaCl (brine) to break up the emulsion by increasing the ionic strength of the aqueous phase.

      • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help break the emulsion.

Issue 2: Persistent Impurities After Column Chromatography

Symptoms: Your purified product still shows significant impurities by TLC, HPLC, or NMR analysis after standard silica gel column chromatography.

Potential Causes & Solutions:

  • Co-elution with Starting Materials or Byproducts: The polarity of your target compound may be very similar to that of unreacted starting materials or reaction byproducts.

    • Optimization Strategies:

      • Solvent System Modification: Systematically screen different solvent systems. A common mobile phase for amines is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). Adding a small amount of a more polar solvent like methanol can improve separation.

      • Addition of a Basic Modifier: Amines are notorious for tailing on silica gel due to interactions with acidic silanol groups.[4] Adding a small percentage (0.5-1%) of a volatile base like triethylamine (Et3N) or ammonia in methanol to your mobile phase can significantly improve peak shape and resolution by competing for these active sites.[5]

      • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using a different stationary phase.

        • Alumina (basic or neutral): Often a good choice for the purification of basic compounds.[5]

        • Reverse-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity and can be very effective for purifying polar compounds.[5]

  • On-Column Degradation: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

    • Diagnostic Test: A simple way to check for on-column degradation is to perform a 2D TLC. Spot your crude material on a TLC plate, run it in your chosen solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear off the diagonal, it indicates degradation.

    • Solutions:

      • Use Neutralized Silica: Treat your silica gel with a base like triethylamine before packing the column.

      • Switch to a More Inert Stationary Phase: As mentioned above, alumina or a polymer-based column can be less harsh.

Issue 3: Product Oiling Out During Recrystallization

Symptoms: Instead of forming crystals, your compound separates as an oil when you attempt recrystallization.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The chosen solvent may be too good a solvent for your compound, or the compound's melting point may be below the boiling point of the solvent.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, leading to oiling out.

    • Recrystallization Protocol & Troubleshooting:

      • Solvent Selection: The ideal recrystallization solvent should dissolve your compound poorly at room temperature but well at its boiling point. Test a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexanes mixture) on a small scale.

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling often promotes oiling. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.

      • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

      • If Oiling Persists: If the compound still oils out, try redissolving the oil in a minimal amount of hot solvent and adding a co-solvent in which your compound is less soluble (an anti-solvent) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying this compound?

A1: A multi-step approach is often the most effective.[2]

  • Acid-Base Extraction: This is an excellent first step to remove non-basic organic impurities and acidic byproducts.[1][2] It significantly purifies the crude product before more refined techniques are used.

  • Column Chromatography: This is typically necessary to separate the target compound from closely related impurities, such as unreacted starting materials or over-alkylated products.[6][7][8] Using silica gel with a mobile phase containing a small amount of triethylamine is a good starting point.

  • Recrystallization or Salt Formation: For achieving high analytical purity, recrystallization of the free base or formation of a crystalline salt (e.g., hydrochloride or maleate) followed by recrystallization is often the final step.[5][7]

Q2: How can I monitor the progress of my purification?

A2: Thin Layer Chromatography (TLC) is an indispensable tool.

  • Staining: Since the thienopyridine moiety is UV active, you can visualize it under a UV lamp (254 nm). To specifically visualize primary and secondary amines, a ninhydrin stain is very effective.[5]

  • Mobile Phase Selection: Use the same solvent system for TLC as you plan to use for column chromatography to get a good indication of the separation you can expect.

Q3: My purified compound is a yellow oil, but the literature reports a solid. What should I do?

A3: This is a common issue and often indicates the presence of residual solvent or minor impurities that inhibit crystallization.

  • High Vacuum Drying: Ensure all solvent is removed by drying the oil under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Trituration: Add a solvent in which your compound is insoluble (e.g., cold hexanes or diethyl ether), and scratch and stir the oil. This can sometimes induce crystallization.

  • Re-purification: If the color persists and trituration fails, it's likely that colored impurities are present. Another round of column chromatography may be necessary.

Q4: What are the common impurities I should be aware of during the synthesis?

A4: The impurity profile will depend on the synthetic route, but common impurities include:

  • Unreacted Starting Materials: Such as the corresponding aldehyde or primary amine.

  • Over-Alkylated Product: The formation of the tertiary amine by di-methylation.

  • Oxidation Products: Thiophene rings can be susceptible to oxidation.[8] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating.

Q5: What are the recommended storage conditions for the purified compound?

A5: As a secondary amine, this compound can be sensitive to air and light over time. For long-term storage, it is recommended to store it as a salt (e.g., hydrochloride) in a tightly sealed container, protected from light, and in a cool, dry place. If storing the free base, doing so under an inert atmosphere is preferable.

Visualization & Data

Acid-Base Extraction Workflow

The following diagram illustrates the logical steps in an acid-base extraction for the purification of a basic compound like this compound.

AcidBaseExtraction crude Crude Product in Organic Solvent (e.g., EtOAc) sep_funnel1 Separatory Funnel: Add 1M HCl (aq) crude->sep_funnel1 acid_extract Aqueous Layer: Protonated Amine (Product Salt) + Basic Impurities sep_funnel1->acid_extract Separate Layers organic_layer1 Organic Layer: Neutral & Acidic Impurities sep_funnel1->organic_layer1 Separate Layers sep_funnel2 Separatory Funnel: Add 2M NaOH (aq) to pH ~11 acid_extract->sep_funnel2 free_base Extract with Organic Solvent sep_funnel2->free_base final_aqueous Aqueous Layer: Inorganic Salts sep_funnel2->final_aqueous final_organic Organic Layer: Purified Free Base free_base->final_organic dry_evap Dry (e.g., Na2SO4) & Evaporate final_organic->dry_evap pure_product Pure Product dry_evap->pure_product ChromatographyTroubleshooting start Poor Separation by Column Chromatography check_tailing Is there significant peak tailing on TLC? start->check_tailing add_base Add 0.5-1% Et3N or NH3/MeOH to the mobile phase. check_tailing->add_base Yes check_resolution Are peaks overlapping (poor resolution)? check_tailing->check_resolution No add_base->check_resolution change_solvent Optimize solvent system: - Change polarity gradient - Try different solvents (e.g., DCM/MeOH) check_resolution->change_solvent Yes check_degradation Is there evidence of on-column degradation (streaking, new spots)? check_resolution->check_degradation No change_stationary Change stationary phase: - Alumina (basic/neutral) - Reverse Phase (C18) change_solvent->change_stationary Still poor success Successful Purification change_solvent->success Improved change_stationary->success use_inert Use a more inert support: - Neutralized silica - Alumina check_degradation->use_inert Yes check_degradation->success No use_inert->success

Sources

Technical Support Center: Thieno[2,3-b]pyridine Analogs - A Guide to Navigating Biological Activity Data

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with thieno[2,3-b]pyridine analogs. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who are investigating the biological activities of this promising class of compounds. It is not uncommon to encounter variability or even conflicting data in the literature or in your own experiments. This resource aims to address these challenges by providing troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to enhance data reproducibility and interpretation.

Introduction: The Challenge of Conflicting Data

Thieno[2,3-b]pyridines are a versatile class of heterocyclic compounds that have demonstrated a wide range of biological activities, including potent anti-proliferative effects against various cancer cell lines.[1][2][3] Their mechanism of action is often multifaceted, with studies pointing towards the inhibition of targets such as phosphoinositide-specific phospholipase C (PI-PLC), tyrosyl-DNA phosphodiesterase 1 (TDP1), and various kinases.[1][4][5]

However, as with many classes of small molecules, researchers may observe discrepancies in reported biological activities, such as differing IC50 values for the same compound in similar cancer cell lines.[6] These variations can arise from a multitude of factors, including but not limited to:

  • Compound-specific properties: Solubility and stability can significantly impact the effective concentration of the compound in an assay.

  • Biological systems: The choice of cell line, its passage number, and culture conditions can all influence cellular response.

  • Assay parameters: The specific type of assay, incubation times, and reagents used can lead to different results.

This guide will provide a structured approach to identifying and mitigating these sources of variability, enabling you to generate more consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant difference in the IC50 value for my thieno[2,3-b]pyridine analog compared to a published result, even though I'm using the same cell line. What could be the reason?

This is a common challenge in preclinical drug discovery. Several factors can contribute to this discrepancy:

  • Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been passaged excessively. High passage numbers can lead to genetic drift and altered phenotypes, affecting drug sensitivity. It is recommended to use cells within a defined passage range and to periodically re-authenticate your cell lines.

  • Cell Culture Conditions: Seemingly minor differences in cell culture media, serum concentration, and even the type of plasticware can impact cell growth and drug response. Standardize your cell culture protocols and ensure consistency across experiments.

  • Compound Solubility and Stability: Thieno[2,3-b]pyridine analogs can have poor aqueous solubility.[4] If the compound precipitates in the culture medium, the actual concentration exposed to the cells will be lower than intended. Always check the solubility of your compound in the final assay medium and consider using a co-solvent like DMSO at a consistent, low concentration.

  • Assay Method and Endpoint: Different cell viability assays measure different cellular parameters. For example, an MTT assay measures metabolic activity, while a crystal violet assay measures cell number. The choice of assay can influence the IC50 value. Ensure you are using the same assay and endpoint as the published study.

Q2: My thieno[2,3-b]pyridine analog shows potent activity in a biochemical kinase assay, but weak or no activity in a cell-based assay. Why the disconnect?

This discrepancy often points to issues with the compound's cell permeability or stability in the cellular environment.

  • Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target. Consider performing a cellular uptake assay to determine if the compound is entering the cells.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form. You can investigate this by analyzing the compound's stability in the presence of liver microsomes or by performing a time-course experiment in your cell-based assay.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching a high enough intracellular concentration. This can be tested by co-incubating your compound with a known efflux pump inhibitor.

Q3: I have synthesized a series of thieno[2,3-b]pyridine analogs and their anti-proliferative activity does not correlate with their predicted binding affinity to a specific target. What should I investigate next?

This is an excellent observation and points to the complexity of drug action. Here are a few avenues to explore:

  • Target Engagement in Cells: A high binding affinity in a biochemical assay does not guarantee target engagement within a cell. Cellular Thermal Shift Assays (CETSA) can be used to confirm that your compound is binding to its intended target in a cellular context.

  • Off-Target Effects: Thieno[2,3-b]pyridines have been shown to be multi-targeting compounds.[6] The observed anti-proliferative activity may be due to the compound hitting one or more off-targets. Consider performing a broad kinase panel screening to identify other potential targets.

  • Polypharmacology: The compound's activity may be the result of a synergistic effect from engaging multiple targets. This can be a desirable property for a therapeutic agent, but it complicates the interpretation of structure-activity relationships (SAR).

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, SRB)

If you are experiencing high variability between replicate wells or between experiments, follow this troubleshooting workflow:

Workflow for Troubleshooting Inconsistent Cell Viability Assays

G start Inconsistent Cell Viability Results check_plating 1. Review Cell Plating Technique start->check_plating check_compound 2. Assess Compound Preparation and Addition check_plating->check_compound Plating is consistent plating_issue Action: Optimize cell counting and seeding. Check for edge effects. check_plating->plating_issue Inconsistent cell numbers check_assay 3. Scrutinize Assay Protocol check_compound->check_assay Compound prep is accurate compound_issue Action: Confirm solubility in final medium. Use calibrated pipettes. check_compound->compound_issue Precipitation or pipetting errors check_plate_reader 4. Verify Plate Reader Settings check_assay->check_plate_reader Assay protocol is standardized assay_issue Action: Use timers and multichannel pipettes. Ensure complete formazan solubilization (MTT). check_assay->assay_issue Variable incubation times or reagent volumes consistent_results Consistent Results Achieved check_plate_reader->consistent_results Settings are correct reader_issue Action: Confirm correct wavelength and sufficient mixing before reading. check_plate_reader->reader_issue Incorrect wavelength or shaking parameters plating_issue->check_plating compound_issue->check_compound assay_issue->check_assay reader_issue->check_plate_reader

Caption: Troubleshooting workflow for inconsistent cell viability assays.

Guide 2: Discrepancies in Kinase Inhibition Data

Conflicting kinase inhibition data can often be traced back to the specifics of the assay setup.

Key Parameters to Standardize in Kinase Assays:

ParameterImportanceRecommendation
ATP Concentration Crucial for ATP-competitive inhibitors.Test at both physiological ATP concentrations (e.g., 1 mM) and at the Km for ATP of the specific kinase.
Enzyme Concentration Can affect the apparent IC50.Use the lowest enzyme concentration that gives a robust signal to avoid ligand depletion.
Substrate Concentration Can influence inhibitor potency.Keep the substrate concentration at or below the Km.
Buffer Components DTT, detergents, and divalent cations can interact with compounds.Maintain a consistent buffer composition across all experiments.
Assay Technology Different formats (e.g., radiometric, fluorescence-based) have different sensitivities and potential for artifacts.Be aware of the limitations of your chosen assay and consider orthogonal validation with a different method.

Standardized Experimental Protocols

To facilitate data comparison across different laboratories, we provide the following standardized protocols for key assays used to evaluate thieno[2,3-b]pyridine analogs.

Protocol 1: Anti-proliferative Activity using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line.

Workflow for MTT Assay

G start Day 1: Seed Cells treat Day 2: Treat with Compounds start->treat incubate Day 2-4: Incubate (24-72h) treat->incubate add_mtt Day 5: Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: Standardized workflow for a cell proliferation MTT assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest log-phase cells and perform a cell count.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thieno[2,3-b]pyridine analogs in the appropriate vehicle (e.g., DMSO). The final DMSO concentration in the wells should be ≤ 0.5%.

    • Add 100 µL of medium containing the test compounds to the wells. Include vehicle-only controls.

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: PI-PLC Inhibition Assay (Fluorescence-based)

This protocol is adapted from a high-throughput screening method for PLC inhibitors.[7]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM HEPES, pH 7.2, 100 mM KCl, 2 mM CaCl2, 2 mM MgCl2).

    • Dilute the purified PI-PLC enzyme in the assay buffer. The optimal concentration should be determined empirically.

    • Prepare a solution of a fluorogenic PLC substrate (e.g., WH-15) in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the thieno[2,3-b]pyridine analog at various concentrations.

    • Add the diluted PI-PLC enzyme to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the initial reaction rates from the linear portion of the progress curves.

    • Plot the percentage of inhibition (relative to a no-inhibitor control) against the log of the inhibitor concentration and fit the data to determine the IC50 value.

Data Presentation: Comparative IC50 Values of Thieno[2,3-b]pyridine Analogs

The following table summarizes reported anti-proliferative activities of various thieno[2,3-b]pyridine analogs across different cancer cell lines. This data is intended to serve as a reference and highlights the variability in activity based on both the compound structure and the biological context.

Compound/AnalogCell LineAssay TypeReported IC50/GI50Reference
2-Chlorophenyl carboxamide derivativeMDA-MB-435 (Melanoma)Not specifiedGI50 = 70 nM[3]
5-keto-tetrahydrothieno[2,3-b]quinolone-2-carboxamide (17d)MDA-MD-435 (Melanoma)Not specifiedGI50 = 23 nM[2]
5-keto-tetrahydrothieno[2,3-b]quinolone-2-carboxamide (17d)MDA-MB-468 (Breast)Not specifiedGI50 = 46 nM[2]
DJ160LNCaP (Prostate)Not specified<50 nM[6]
DJ160C42 (Prostate)Not specified<50 nM[6]
DJ160PC3 (Prostate)Not specified<50 nM[6]
Compound with 2'-Me-3'-Cl phenyl carboxamideHCT-116 (Colon)3H-thymidine incorporationEC50 = 266 ± 62 nM[1]
Compound with 2'-Me-3'-Cl phenyl carboxamideMDA-MB-231 (Breast)3H-thymidine incorporationEC50 = 190 ± 5 nM[1]
(E)-3-amino-5-(3-(3-bromophenyl)acryloyl)...MDA-MB-231 (Breast)MTT~2 µM (at 48h)[8]
(E)-3-amino-5-(3-(3-bromophenyl)acryloyl)...MCF-7 (Breast)MTT~2 µM (at 48h)[8]

Note: The assay types and endpoints are not always specified in the literature, which can contribute to the observed differences in potency.

Conclusion

Addressing conflicting data is a critical aspect of scientific research. By understanding the potential sources of variability and implementing standardized, well-controlled experimental protocols, researchers can enhance the reproducibility and reliability of their findings. This technical support center provides a framework for troubleshooting common issues encountered when studying the biological activity of thieno[2,3-b]pyridine analogs. We encourage researchers to adopt these best practices to facilitate a clearer understanding of the therapeutic potential of this important class of compounds.

References

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. [Link]

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. [Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. [Link]

  • Discovery and structure-activity relationships study of thieno[2,3- b ]pyridine analogues as hepatic gluconeogenesis inhibitors. [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. [Link]

  • Novel Thieno[2,3-b]pyridine Derivatives Protect Islet through DRAK2 Kinase Inhibition. [Link]

  • Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition. [Link]

  • Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. [Link]

  • Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. [Link]

  • Deciphering the Interplay: Thieno[2,3-b]pyridine’s Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. [Link]

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. [Link]

  • Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen. [Link]

  • Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. [Link]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. [Link]

  • PI-PLC: Phosphoinositide-Phospholipase C in Plant Signaling. [Link]

  • A High-Throughput Assay to Identify Allosteric Inhibitors of the PLC-γ Isozymes Operating at Membranes. [Link]

  • Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. [Link]

  • The in vitro assay of PsnPLC. a. Technical route of the in vitro PI-PLC... [Link]

Sources

Validation & Comparative

benchmarking the potency of n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine against established anticancer drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel anticancer therapeutics necessitates rigorous, standardized evaluation of emerging chemical entities. This guide provides a comprehensive framework for benchmarking the potency of a novel thieno[2,3-b]pyridine derivative, n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine, against established, clinically relevant anticancer drugs. We present detailed experimental protocols for in vitro and in vivo comparative analysis, guidelines for data interpretation, and a postulated mechanism of action based on the thieno[2,3-b]pyridine scaffold's known biological activities. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.

Introduction and Rationale

The thieno[2,3-b]pyridine scaffold has emerged as a promising heterocyclic core in the design of novel anticancer agents.[1][2][3] Derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines, including those resistant to current therapies.[2][4] The compound of interest, this compound (hereafter referred to as "Compound-T"), represents a novel structural variation within this class. A systematic evaluation of its potency relative to established standards is a critical step in determining its therapeutic potential.

To provide a robust comparative landscape, we have selected three benchmark drugs with distinct and well-characterized mechanisms of action:

  • Cisplatin: A platinum-based DNA alkylating agent that forms intra- and inter-strand crosslinks, leading to DNA damage and apoptosis.[5][6][7][8] It is a cornerstone treatment for numerous solid tumors.[5][8]

  • Doxorubicin: An anthracycline antibiotic that acts primarily as a topoisomerase II inhibitor and intercalates into DNA, disrupting DNA replication and transcription.[][10][11][12][13]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to G2/M phase cell cycle arrest and induction of apoptosis.[14][][16][17][18]

This guide will outline the necessary experimental workflows to compare Compound-T against these agents, providing a clear pathway for its preclinical evaluation.

Postulated Mechanism of Action: Kinase Inhibition

While the precise mechanism of Compound-T is uncharacterized, the thieno[2,3-b]pyridine core is frequently associated with the inhibition of protein kinases.[19][20][21] Kinases are crucial regulators of cellular signaling pathways that, when dysregulated, drive cancer cell proliferation, survival, and metastasis.[20][22][23] Many successful targeted therapies are kinase inhibitors.[22][23] We postulate that Compound-T functions as an inhibitor of one or more receptor tyrosine kinases (RTKs) or intracellular signaling kinases, such as those in the PI3K/AKT or RAS/MAPK pathways, which are central to cancer progression.[20]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription CompoundT Compound-T CompoundT->RTK Inhibition Ligand Growth Factor Ligand->RTK

Caption: Postulated signaling pathway inhibition by Compound-T.

In Vitro Potency Benchmarking: Cytotoxicity Assay

The foundational step in assessing anticancer potency is to determine a compound's cytotoxic and cytostatic effects across a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as a proxy for cell viability.[24][25][26][27]

Experimental Protocol: MTT Assay

This protocol is designed for adherent cells in a 96-well format.[27][28]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Compound-T, Cisplatin, Doxorubicin, Paclitaxel (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)[24]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a viable cell count. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[28]

  • Compound Treatment: Prepare serial dilutions of Compound-T and the benchmark drugs in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).[28] Incubate for 72 hours.

  • MTT Addition: After incubation, carefully add 20 µL of the 5 mg/mL MTT solution to each well.[27] Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[25][27]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[24]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[25]

In Vitro Workflow Visualization

G A 1. Seed Cells (5,000 cells/well) B 2. Incubate 24h (Allow Attachment) A->B C 3. Add Drug Dilutions (Compound-T & Benchmarks) B->C D 4. Incubate 72h (Drug Exposure) C->D E 5. Add MTT Reagent (20 µL/well) D->E F 6. Incubate 4h (Formazan Formation) E->F G 7. Solubilize Crystals (150 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Data Analysis and Presentation

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the drug concentration to generate dose-response curves. The half-maximal inhibitory concentration (IC₅₀) value—the concentration of a drug required to inhibit cell growth by 50%—is determined from this curve and serves as the primary metric for potency.[28]

Table 1: Hypothetical Comparative In Vitro Potency (IC₅₀, µM) Data below is for illustrative purposes only and does not represent actual experimental results.

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Compound-T 0.851.200.95
Cisplatin 5.508.204.10
Doxorubicin 0.150.250.20
Paclitaxel 0.010.020.015

In Vivo Efficacy Benchmarking: Xenograft Model

Promising in vitro results must be validated in an in vivo setting. The subcutaneous tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard for evaluating anticancer drug efficacy.[29][30]

Experimental Protocol: Subcutaneous Xenograft Study

Animals:

  • Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

Procedure:

  • Cell Implantation: Harvest HCT116 cells (selected based on robust tumor formation) and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[29]

  • Tumor Growth and Grouping: Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[29] When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline, i.p.)

    • Group 2: Compound-T (dose determined by MTD studies, e.g., 20 mg/kg, i.p.)

    • Group 3: Cisplatin (positive control, e.g., 5 mg/kg, i.p., weekly)

  • Drug Administration: Administer treatments according to the defined schedule for 21-28 days.

  • Monitoring and Endpoints: Throughout the study, monitor tumor volume and body weight for each animal. The primary efficacy endpoint is Tumor Growth Inhibition (TGI). The primary safety endpoint is a body weight loss not exceeding 20%.

  • Data Analysis: At the end of the study, calculate the %TGI for each treatment group compared to the vehicle control. Statistically analyze the differences in tumor volume between groups.

In Vivo Workflow Visualization

G A 1. Implant HCT116 Cells (5x10^6 cells/mouse) B 2. Monitor Tumor Growth (to ~150 mm³) A->B C 3. Randomize Mice (into Treatment Groups) B->C D 4. Administer Drugs (Daily for 21 Days) C->D E 5. Measure Tumor Volume & Body Weight (3x/week) D->E F 6. Final Analysis (%TGI, Statistics) E->F

Caption: Experimental workflow for the in vivo xenograft efficacy study.

Data Presentation

Table 2: Hypothetical Comparative In Vivo Efficacy (% TGI) Data below is for illustrative purposes only and does not represent actual experimental results.

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle Saline, daily1550-+5.2
Compound-T 20 mg/kg, daily62060-4.5
Cisplatin 5 mg/kg, weekly77550-12.8

Conclusion

This guide outlines a systematic and robust methodology for benchmarking the anticancer potential of the novel agent, this compound. By employing standardized in vitro cytotoxicity assays and in vivo xenograft models, researchers can generate comparative data against established drugs like Cisplatin, Doxorubicin, and Paclitaxel. The presented protocols, rooted in established scientific practice, provide a clear and logical framework for assessing the compound's potency and advancing its preclinical development. The hypothetical data suggests that if Compound-T demonstrates significant potency, particularly with a favorable safety profile in vivo, it would warrant further mechanistic studies and consideration as a promising clinical candidate.

References

  • Dr.Oracle. (2025, June 24). What is the mechanism of action of paclitaxel?
  • Creative Biogene. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action.
  • BOC Sciences. (2024, January 30). Mechanism of Action of Paclitaxel.
  • National Center for Biotechnology Information. (n.d.). Cisplatin in cancer therapy: molecular mechanisms of action.
  • Wikipedia. (n.d.). Doxorubicin.
  • Wikipedia. (n.d.). Paclitaxel.
  • MDPI. (n.d.). Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0.
  • MDPI. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Paclitaxel?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Doxorubicin Hydrochloride?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cisplatin?
  • National Center for Biotechnology Information. (2023, May 22). Cisplatin - StatPearls.
  • ResearchGate. (n.d.). Summary of the action mechanism of cisplatin.
  • ResearchGate. (n.d.). Mechanism of action of doxorubicin.
  • News-Medical.Net. (2023, May 13). How Paclitaxel Works.
  • National Center for Biotechnology Information. (n.d.). Novel Thieno[2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism.
  • ResearchGate. (n.d.). Mechanisms of action of kinase inhibitors for cancer treatment.
  • National Center for Biotechnology Information. (2025, July 8). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines.
  • National Center for Biotechnology Information. (2025, July 3). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan.
  • Benchchem. (n.d.). A Comparative Analysis of Thieno[3,2-b]pyridine and Thieno[2,3-b]pyridine Derivatives in Oncology Research.
  • Journal of Clinical Investigation. (n.d.). Targeting cancer with kinase inhibitors.
  • Abcam. (n.d.). MTT assay protocol.
  • Benchchem. (n.d.). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
  • National Center for Biotechnology Information. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Labiotech.eu. (2025, March 26). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations.
  • National Center for Biotechnology Information. (2023, May 17). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID.
  • ResearchGate. (n.d.). Overview of drug screening experiments using patient‐derived xenograft models.
  • MDPI. (n.d.). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors.
  • ResearchGate. (n.d.). Utilization of kinase inhibitors as novel therapeutic drug targets: A review.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • National Center for Biotechnology Information. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • JoVE. (2023, March 15). Drug Screening of patient derived Tumor Xenografts | Protocol Preview.
  • National Center for Biotechnology Information. (n.d.). Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish.

Sources

comparative analysis of the pharmacokinetic profiles of different thieno[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comparative analysis of the pharmacokinetic profiles of notable thieno[2,3-b]pyridine derivatives, designed for researchers, scientists, and drug development professionals. By synthesizing experimental data and explaining the underlying scientific principles, this document aims to provide a comprehensive resource for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this important class of therapeutic agents.

Introduction to Thieno[2,3-b]pyridines: A Scaffold of Therapeutic Promise

The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2][3] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including oncology, inflammation, and respiratory diseases.[1][4] The arrangement of the thiophene and pyridine rings creates a unique electronic and steric environment, enabling these compounds to interact with a variety of biological targets.[1][5] Understanding the pharmacokinetic (PK) behavior of these derivatives is paramount for optimizing their therapeutic potential, as it directly influences their efficacy, safety, and dosing regimens.

This guide will delve into the pharmacokinetic profiles of several key thieno[2,3-b]pyridine derivatives, providing a comparative framework to aid in the selection and design of new chemical entities with improved drug-like properties.

Comparative Pharmacokinetic Profiles

This section details the pharmacokinetic parameters of selected thieno[2,3-b]pyridine derivatives. The data presented is collated from various preclinical and clinical studies, offering a snapshot of their in vivo behavior.

Zileuton: A 5-Lipoxygenase Inhibitor

Zileuton is an established inhibitor of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes, which are inflammatory mediators.[6][7] Its pharmacokinetic profile has been extensively studied in healthy volunteers and patients.

Key Pharmacokinetic Parameters of Zileuton:

ParameterValueSpeciesReference
Bioavailability (F) ~21% (due to extensive first-pass metabolism)Human[8]
Time to Peak Plasma Concentration (Tmax) 1.5 ± 0.9 hours (multiple dose)Human[6]
Peak Plasma Concentration (Cmax) 4.37 ± 1.02 mg/L (600mg, q6h regimen)Human[6]
Elimination Half-life (t½) ~2.5 hours (single dose)Human[7]
Apparent Total Plasma Clearance (CL/F) 579 ± 162 mL/min (600mg, q6h regimen)Human[6]
Apparent Volume of Distribution (Vd/F) 115 ± 29 L (600mg, q6h regimen)Human[6]

Metabolism and Excretion: Zileuton undergoes extensive first-pass metabolism, primarily through glucuronidation and oxidation. The major route of excretion is via the kidneys.[8] Interestingly, a diurnal variation in its pharmacokinetics has been observed, with trough concentrations being higher in the morning.[6]

Drug-Drug Interactions: Co-administration of zileuton with theophylline, a commonly prescribed asthma medication, can lead to a significant increase in theophylline plasma levels and a decrease in its clearance, potentially causing toxicity.[9] This necessitates careful dose adjustments when these drugs are used concurrently.[9]

Setileuton (MK-0633): A Potent and Selective 5-Lipoxygenase Inhibitor

Setileuton is another potent inhibitor of 5-lipoxygenase that was developed for the treatment of respiratory diseases.[10] Its pharmacokinetic profile has been characterized in several preclinical species.

Key Pharmacokinetic Parameters of Setileuton:

ParameterValueSpeciesDoseReference
Bioavailability (F) 66%Rat20 mg/kg po[10]
64%Dog4 mg/kg po[10]
54%Rhesus Monkey4 mg/kg po[10]
Elimination Half-life (t½) 3.3 hoursRat5 mg/kg iv[10]
5.3 hoursDog5 mg/kg iv[10]
3.6 hoursRhesus Monkey5 mg/kg iv[10]

Pharmacodynamic Effects: Following oral administration in dogs, setileuton demonstrated potent and sustained inhibition of leukotriene B4 (LTB4) production, highlighting its in vivo efficacy.[10]

Tibenelast: An Anti-Asthma Compound

Tibenelast is a thieno[2,3-b]pyridine derivative that has shown potential as an orally active anti-asthma compound.[4] While detailed pharmacokinetic parameters are not as extensively published as for zileuton, its analytical determination in plasma and urine has been established for clinical trials.[11]

Analytical Methodology: A sensitive and selective high-performance liquid chromatographic (HPLC) assay has been developed for the quantification of tibenelast in plasma and urine, with a limit of quantitation of 50 ng/mL in plasma and 100 ng/mL in urine.[11] This method is crucial for conducting pharmacokinetic and clinical safety studies.

Anticancer Thieno[2,3-b]pyridine Derivatives

A significant body of research has focused on the development of thieno[2,3-b]pyridine derivatives as anticancer agents.[12][13][14][15][16][17] While detailed in vivo pharmacokinetic data for many of these compounds is still emerging, studies often include in silico predictions of ADME properties and in vitro cytotoxicity data.

Structure-Activity Relationship (SAR) and ADME Considerations:

  • Lipophilicity and Substitution: Modifications to the thieno[2,3-b]pyridine core, such as the introduction of bulky and lipophilic groups, can significantly impact biological activity.[12][18] However, these changes can also influence ADME properties. For instance, increasing lipophilicity can sometimes lead to poor aqueous solubility.[15]

  • Prodrug Strategies: To overcome solubility issues, a prodrug approach has been explored by introducing cleavable ester and carbonate functional groups. This strategy aims to disrupt crystal packing and improve bioavailability.[15]

  • In Silico ADME Prediction: Computational tools are increasingly used to predict the ADME properties of novel thieno[2,3-b]pyridine derivatives early in the drug discovery process, helping to prioritize compounds with more favorable pharmacokinetic profiles.[19]

Experimental Methodologies for Pharmacokinetic Analysis

The determination of the pharmacokinetic profiles of these derivatives relies on a suite of well-established experimental techniques. The choice of methodology is critical for obtaining accurate and reliable data.

In Vivo Pharmacokinetic Studies

The workflow for a typical in vivo pharmacokinetic study is outlined below. The primary objective is to characterize the time course of drug concentration in the body after administration.

G cluster_preclinical Preclinical In Vivo PK Study cluster_analytical Bioanalytical Method cluster_data Data Analysis animal_model Animal Model Selection (e.g., Rat, Dog, Monkey) dose_admin Drug Administration (e.g., Oral, Intravenous) animal_model->dose_admin Causality: Species selection based on metabolic similarity to humans. blood_sampling Serial Blood Sampling dose_admin->blood_sampling Causality: Route reflects intended clinical use. plasma_prep Plasma Preparation blood_sampling->plasma_prep sample_extraction Sample Extraction (e.g., Protein Precipitation, SPE) plasma_prep->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis Causality: Method validated for selectivity, accuracy, and precision. pk_modeling Pharmacokinetic Modeling (Non-compartmental or Compartmental) lcms_analysis->pk_modeling parameter_calc Calculation of PK Parameters (Cmax, Tmax, AUC, t½, CL, Vd) pk_modeling->parameter_calc

Caption: Workflow for a typical in vivo pharmacokinetic study.

In Vitro ADME Assays

A variety of in vitro assays are employed to predict the ADME properties of thieno[2,3-b]pyridine derivatives before advancing to costly in vivo studies.

G cluster_assays In Vitro ADME Assays solubility Aqueous Solubility permeability Permeability (e.g., PAMPA, Caco-2) solubility->permeability Relationship: Solubility influences absorption. metabolic_stability Metabolic Stability (e.g., Liver Microsomes, Hepatocytes) permeability->metabolic_stability Relationship: Permeability and metabolism determine bioavailability. cyp_inhibition CYP450 Inhibition metabolic_stability->cyp_inhibition Relationship: Metabolism is often mediated by CYPs. protein_binding Plasma Protein Binding (e.g., Equilibrium Dialysis) protein_binding->cyp_inhibition Relationship: Only unbound drug is available for metabolism and action.

Caption: Key in vitro ADME assays for drug candidate profiling.

Conclusion and Future Directions

The thieno[2,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This comparative analysis of the pharmacokinetic profiles of representative derivatives highlights the diversity in their ADME properties. Zileuton and setileuton provide valuable clinical and preclinical benchmarks for 5-lipoxygenase inhibitors, while the extensive research into anticancer derivatives underscores the importance of optimizing pharmacokinetic properties through medicinal chemistry strategies such as prodrug design and SAR-guided modifications.

Future efforts in this field should focus on generating comprehensive in vivo pharmacokinetic data for a wider range of thieno[2,3-b]pyridine derivatives, particularly those with promising anticancer activity. A deeper understanding of their metabolic pathways and potential for drug-drug interactions will be crucial for their successful clinical translation. The integration of in silico prediction, in vitro screening, and in vivo evaluation will undoubtedly accelerate the development of the next generation of thieno[2,3-b]pyridine-based medicines.

References

  • Pharmacokinetics and pharmacodynamics of zileuton after oral administration of single and multiple dose regimens of zileuton 600mg in healthy volunteers.
  • The Discovery of Setileuton, a Potent and Selective 5-Lipoxygenase Inhibitor.
  • Population Pharmacokinetics of Zileution, a Selective 5-lipoxygenase Inhibitor, in Patients With Rheum
  • Effect of zileuton on theophylline pharmacokinetics.
  • Pharmacokinetics, safety, and ability to diminish leukotriene synthesis by zileuton, an inhibitor of 5-lipoxygenase.
  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis.
  • A novel series of tetrahydrothieno[2,3-c]pyridin-2-yl derivatives: fluorescence spectroscopy and BSA binding, ADMET properties, molecular docking, and DFT studies.
  • Synthesis and investigation of thieno[2,3-b]pyridines th
  • Determination of a potential antiasthmatic compound, tibenelast, and its applic
  • A Comparative Analysis of Thieno[3,2-b]pyridine and Thieno[2,3-b]pyridine Deriv
  • Comparative Analysis of Thieno[2,3-b]pyridine Analogues: A Synthesis of Experimental and Comput
  • Tibenelast, 5,6-diethoxybenzo(B)thiophene-2-carboxylic acid, sodium salt (LY186655), is an orally active anti-asthma compound in the guinea pig.
  • New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies.
  • Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism.
  • Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity.
  • Discovery and structure-activity relationships study of thieno[2,3- b ]pyridine analogues as hep
  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Prolifer
  • Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells.
  • Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity.
  • Deciphering the Interplay: Thieno[2,3-b]pyridine's Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines.
  • Thieno[2,3-b]pyridine compounds potently inhibit prost
  • Pharmacokinetics of orally administered tizanidine in healthy volunteers.

Sources

A Researcher's Guide to Confirming On-Target Engagement of Novel Kinase Inhibitors in a Cellular Context: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the unequivocal confirmation of a compound's interaction with its intended molecular target within the complex milieu of a living cell is a cornerstone of successful therapeutic development. This guide provides a comprehensive comparison of leading methodologies for verifying the on-target engagement of n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine, a novel compound from the promising thienopyridine class, with its putative kinase target. For the purposes of this illustrative guide, we will consider its target to be the recepteur d'origine nantais (RON) tyrosine kinase, a target for which other thienopyridine-based inhibitors have been developed[1].

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental choices, self-validating protocols, and comparative data to inform the selection of the most appropriate target engagement strategy. We will delve into three powerful techniques: the Cellular Thermal Shift Assay (CETSA), NanoBRET/BRET Target Engagement Assays, and Chemical Proteomics. Each method will be evaluated on its principles, practical application, and the nature of the data it generates, empowering you to make informed decisions in your research endeavors.

The Imperative of Confirming Target Engagement

The journey of a drug candidate from a promising hit to a clinical therapeutic is fraught with challenges, a significant portion of which can be attributed to a lack of robust on-target activity in a physiological setting[2]. Demonstrating that a compound not only binds to its purified target in vitro but also engages it within the intricate network of a cell is critical for several reasons:

  • Validating Mechanism of Action: It directly links the compound's presence to a molecular interaction, providing confidence that the observed cellular phenotype is a consequence of on-target activity.

  • Guiding Lead Optimization: Quantitative measures of target engagement, such as cellular IC50 values and residence time, are invaluable for structure-activity relationship (SAR) studies.

  • De-risking Clinical Development: Early confirmation of target engagement in relevant cellular models can help predict in vivo efficacy and reduce the likelihood of late-stage failures[2].

Comparative Analysis of Target Engagement Methodologies

We will now explore three distinct yet powerful approaches to confirm and quantify the interaction of this compound with its hypothetical RON kinase target in cells.

Cellular Thermal Shift Assay (CETSA): The Label-Free Approach

Principle: CETSA is founded on the principle that the binding of a ligand to its target protein confers thermal stability[3][4]. When cells are heated, proteins begin to denature and aggregate. A protein that is bound to a drug, however, will be more resistant to this thermal denaturation. By measuring the amount of soluble protein remaining at different temperatures, we can infer target engagement. This label-free method is advantageous as it does not require any modification of the compound or the target protein[5].

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Heat Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection cells Cells expressing RON kinase treat Incubate with This compound or Vehicle (DMSO) cells->treat heat Heat cells at a temperature gradient treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to separate soluble and aggregated proteins lyse->centrifuge wb Western Blot for RON kinase centrifuge->wb ms Mass Spectrometry (for proteome-wide analysis) centrifuge->ms

Caption: CETSA Experimental Workflow.

Detailed Protocol for CETSA:

  • Cell Culture: Seed cells expressing the target protein (e.g., MDA-MB-231, which endogenously express RON kinase) in appropriate culture vessels and grow to 80-90% confluency.

  • Compound Incubation: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

  • Detection: Analyze the amount of soluble RON kinase in each sample by Western blotting using a specific antibody. The band intensity is quantified and plotted against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement[6].

Comparative Data (Hypothetical):

CompoundConcentration (µM)Apparent Melting Temp (Tagg) (°C)Thermal Shift (ΔTagg) (°C)
Vehicle (DMSO)-52.5-
This compound158.0+5.5
This compound1062.3+9.8
Staurosporine (Positive Control)160.1+7.6
Unrelated Compound1052.6+0.1

Advantages and Limitations:

  • Advantages: Label-free, applicable to intact cells and tissues, can be adapted for proteome-wide analysis (MS-CETSA)[4][5].

  • Limitations: Indirect readout of binding, can be lower throughput than other methods, requires a specific antibody for detection (unless using MS), and may not be suitable for all targets (e.g., membrane proteins can be challenging)[7].

NanoBRET™ Target Engagement Assay: The Proximity-Based Method

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures compound binding in living cells[8][9]. The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer compound that binds to the target's active site is added to the cells. When the tracer binds to the NanoLuc®-fused target, the energy from the luciferase is transferred to the tracer, generating a BRET signal. A test compound that competes with the tracer for binding to the target will disrupt this energy transfer, leading to a dose-dependent decrease in the BRET signal[10][11].

Experimental Workflow:

NanoBRET_Workflow cluster_transfection Cell Transfection cluster_plating_treatment Plating & Treatment cluster_tracer_substrate Tracer & Substrate Addition cluster_readout Readout transfect Transfect cells with RON-NanoLuc® fusion construct plate Plate transfected cells in an assay plate transfect->plate add_compound Add serial dilutions of This compound plate->add_compound add_tracer Add fluorescent tracer add_compound->add_tracer add_substrate Add NanoLuc® substrate add_tracer->add_substrate read Measure BRET signal (donor and acceptor emission) add_substrate->read

Caption: NanoBRET™ Experimental Workflow.

Detailed Protocol for NanoBRET™:

  • Construct Generation: Create a mammalian expression vector encoding the target protein (RON kinase) fused to NanoLuc® luciferase.

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with the RON-NanoLuc® construct.

  • Cell Plating: After 24 hours, harvest and plate the transfected cells into a white, 96- or 384-well assay plate.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Tracer Addition: Add a fluorescent tracer specific for the kinase active site at a concentration around its EC50.

  • Substrate Addition and Signal Measurement: Add the NanoLuc® substrate and immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a plate reader capable of BRET measurements. The BRET ratio is calculated and plotted against the compound concentration to determine the IC50.[8][12]

Comparative Data (Hypothetical):

CompoundCellular IC50 (nM)Hill SlopeMax Inhibition (%)
This compound85-1.198
Known RON Kinase Inhibitor (Positive Control)25-1.099
Inactive Analog>10,000N/A<10

Advantages and Limitations:

  • Advantages: Provides quantitative affinity data (IC50) in living cells, high-throughput compatible, can be used to determine compound residence time[9].

  • Limitations: Requires genetic modification of the target protein, necessitates a specific fluorescent tracer which may not be available for all targets, potential for artifacts from overexpression of the fusion protein.

Chemical Proteomics: The Unbiased Discovery Approach

Principle: Chemical proteomics utilizes small molecule probes to identify protein targets in a complex biological sample, such as a cell lysate or even in living cells[13][14][15]. For target engagement confirmation, a common approach is competitive profiling. Here, cells are treated with the unlabeled compound of interest (this compound) followed by treatment with a "probe" molecule. The probe is a modified version of a known ligand for the target class (e.g., a broad-spectrum kinase inhibitor) that contains a reactive group for covalent labeling and a tag (e.g., biotin or a click chemistry handle) for enrichment. If the test compound engages the target, it will block the binding of the probe. After cell lysis, the probe-labeled proteins are enriched and identified by mass spectrometry. A decrease in the signal for a particular protein in the presence of the test compound indicates target engagement[16][17].

Experimental Workflow:

ChemProteomics_Workflow cluster_treatment Cell Treatment cluster_probe Probe Labeling cluster_lysis_enrich Lysis & Enrichment cluster_ms Mass Spectrometry treat_compound Incubate cells with This compound or Vehicle add_probe Add tagged, reactive kinase probe treat_compound->add_probe lyse Cell Lysis add_probe->lyse enrich Enrich probe-labeled proteins (e.g., with streptavidin beads) lyse->enrich digest On-bead digestion enrich->digest lcms LC-MS/MS analysis digest->lcms quant Protein identification and quantification lcms->quant

Caption: Chemical Proteomics Workflow.

Detailed Protocol for Chemical Proteomics:

  • Cell Treatment: Treat cells with this compound or vehicle for a defined period.

  • Probe Incubation: Add a broad-spectrum, tagged, and reactive kinase probe to the cells and incubate for a short period.

  • Cell Lysis: Harvest and lyse the cells.

  • Tag-based Enrichment: If the probe has a click chemistry handle, perform the click reaction to attach biotin. Then, enrich the biotinylated proteins using streptavidin-coated beads.

  • Sample Preparation for MS: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead digestion of the captured proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in the vehicle- and compound-treated samples. A significant reduction in the abundance of a protein in the compound-treated sample indicates that it is a target of the compound.

Comparative Data (Hypothetical):

Protein TargetFold Change (Compound/Vehicle)p-valueAnnotation
RON Kinase 0.15 <0.001 Putative Target
ABL1 Kinase0.850.21Off-target
SRC Kinase0.920.45Off-target
Pyruvate Kinase1.050.89Non-kinase

Advantages and Limitations:

  • Advantages: Unbiased, proteome-wide assessment of target engagement and selectivity, can identify unexpected off-targets[14][17].

  • Limitations: Technically complex, requires specialized instrumentation (mass spectrometer) and expertise in data analysis, relies on the availability of a suitable chemical probe.

Conclusion and Recommendations

Confirming the on-target engagement of a novel compound like this compound is a non-negotiable step in modern drug discovery. The choice of methodology depends on the specific research question, available resources, and the stage of the project.

  • For initial validation of on-target activity in a hypothesis-driven manner, CETSA offers a robust, label-free approach. It provides direct evidence of physical binding in a cellular context.

  • When quantitative affinity data and higher throughput are required for lead optimization, the NanoBRET™ assay is an excellent choice. It allows for the rapid determination of cellular IC50 values and can provide insights into binding kinetics.

  • To gain an unbiased, system-wide view of a compound's selectivity and to identify potential off-targets, chemical proteomics is the most powerful, albeit technically demanding, method.

A pragmatic approach often involves using a combination of these techniques. For instance, one might use CETSA or NanoBRET™ for initial target validation and SAR, followed by a chemical proteomics study to confirm selectivity before advancing a compound to more complex biological models. By employing these advanced cellular target engagement strategies, researchers can build a strong, data-driven case for the mechanism of action of their compounds, ultimately increasing the probability of success in the development of new medicines.

References

  • Zhao, Q., & Yang, Y. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Tate, E. W. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681–700. [Link]

  • Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current molecular medicine, 13(7), 1175–1191. [Link]

  • Li, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(16), e4131. [Link]

  • Parker, C. G., & Cravatt, B. F. (2012). Chemical Proteomic Technologies for Drug Target Identification. Methods in enzymology, 503, 111–139. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature chemical biology, 7(8), 534–540. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1473, 167–185. [Link]

  • DiscoverX Corporation. (n.d.). Critical Needs in Cellular Target Engagement. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures. Retrieved from [Link]

  • Mole, D., & Auer, M. (2017). Detecting drug-target binding in cells using fluorescence-activated cell sorting coupled with mass spectrometry analysis. Scientific reports, 7(1), 17772. [Link]

  • Robers, M. B., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 58(35), 3639–3643. [Link]

  • Wodke, L., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. Molecules (Basel, Switzerland), 25(5), 1195. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]

  • Wang, Y., et al. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Methenamine. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2011). Design and SAR of Thienopyrimidine and Thienopyridine Inhibitors of VEGFR-2 Kinase Activity. Journal of medicinal chemistry, 54(11), 3927–3936.
  • Bevin, A., & Dahan, A. (2004). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Anaesthesia, 59(4), 365–373. [Link]

  • Miller, W. H., et al. (2014). Identification and Optimization of Thienopyridine Carboxamides as Inhibitors of HIV Regulatory Complexes. ACS medicinal chemistry letters, 5(10), 1128–1132. [Link]

  • Lee, K., et al. (2023). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS medicinal chemistry letters, 14(9), 1198–1207. [Link]

  • Buchstaller, H. P., et al. (2006). Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [3H]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. Journal of medicinal chemistry, 49(3), 864–872.
  • PubChem. (n.d.). N-Methyl-1-(thiophen-2-yl)methanamine. Retrieved from [Link]

  • Leung, I. K. H., et al. (2020). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC medicinal chemistry, 11(11), 1335–1344. [Link]

  • Chigorina, E. A., et al. (2019). Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides. Russian Journal of General Chemistry, 89(11), 2378–2385.
  • Leung, I. K. H., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules (Basel, Switzerland), 27(3), 836. [Link]

  • Markella, M., et al. (2021). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International journal of molecular sciences, 22(16), 8887. [Link]

  • PubChem. (n.d.). N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. Retrieved from [Link]

  • Ramirez, J., et al. (2020). Synthesis of new thieno[2,3-b]pyridines as inhibitors of FOXM1 transcription factor.
  • Iaroshenko, V. O., et al. (2012). Transformations of 3-Amino-N-[2-(5-methyl-2-furyl)ethyl]thieno[2,3-b]pyridine-2-carboxamides in Acidic Media. Journal of Heterocyclic Chemistry, 49(4), 886–893.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.